2,6-Dichloroterephthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUJMEBEACINIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023260 | |
| Record name | 2,6-Dichloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41906-38-1, 116802-97-2 | |
| Record name | Benzenedicarboxylic acid, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloroterephthalic Acid: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloroterephthalic acid, a halogenated aromatic dicarboxylic acid. The document details its chemical structure, physicochemical properties, and outlines a general synthetic approach. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Structure
This compound is a substituted aromatic compound with two carboxylic acid groups and two chlorine atoms attached to a benzene ring. The strategic placement of the chlorine atoms at the 2 and 6 positions influences the molecule's steric and electronic properties, making it a unique building block in the synthesis of more complex molecules.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting point, boiling point, and pKa are not widely reported in the literature, with much of the available information pertaining to its isomer, 2,5-dichloroterephthalic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Cl₂O₄ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| CAS Number | 116802-97-2 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water and common organic solvents (predicted based on terephthalic acid and its derivatives). Soluble in dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) is expected. | [2] |
| Melting Point | >300 °C (predicted) | |
| Boiling Point | Decomposes (predicted) | |
| pKa | pKa1 ≈ 3.5, pKa2 ≈ 4.5 (estimated based on terephthalic acid) |
Synthesis
A general procedure for the synthesis of a dichloroterephthalic acid from its corresponding dichloro-p-xylene is as follows:
Reaction: Oxidation of 2,6-dichloro-p-xylene
Caption: General workflow for the synthesis of a dichloroterephthalic acid.
Experimental Protocol (General for Dichloroterephthalic Acid Synthesis):
-
Reaction Setup: In a round-bottom flask, combine the starting material, dichloro-p-xylene, with potassium permanganate, pyridine, and deionized water.
-
Heating: Heat the reaction mixture to 100°C and stir for 12 hours.
-
Filtration: While still hot, filter the mixture to remove the brown manganese oxide precipitate. The solid is typically washed with hot deionized water to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent by distillation under reduced pressure.
-
Acidification: Acidify the resulting liquid with hydrochloric acid to a pH of 1 to precipitate the dichloroterephthalic acid.
-
Product Collection: Collect the white solid by filtration and dry it in a vacuum oven.
Note: This is a generalized protocol based on the synthesis of the 2,5-isomer and would require optimization for the synthesis of this compound.[3]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for the creation of diverse chemical libraries for drug discovery.
Precursor for TYK2 Inhibitors
One of the notable applications of this compound is in the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[4] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[5] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.
The development of TYK2 inhibitors is a significant area of research for the treatment of conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[6] The dichloro-substituted terephthalic acid moiety can serve as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the TYK2 protein.
Caption: Simplified TYK2 signaling pathway and the role of TYK2 inhibitors.
Derivative of Zoxamide
This compound is a known derivative of Zoxamide, a benzamide fungicide.[7][8] Zoxamide functions by inhibiting the beta-tubulin assembly in fungi, thereby disrupting cell division.[7] The study of Zoxamide's degradation pathways is crucial for understanding its environmental fate and potential metabolites, which may include this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the two carboxylic acid groups and the two chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms in the benzene ring and a signal for the carboxylic acid carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid groups, a strong C=O stretching absorption, and C-Cl stretching bands.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 235.02 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.
This guide provides an overview of the current knowledge on this compound. Further experimental studies are needed to fully characterize its physicochemical properties and explore its potential in various applications.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroterephthalic acid, with the Chemical Abstracts Service (CAS) registry number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, imparts unique chemical properties that are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and general experimental protocols for their determination.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₄ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ~95% | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity. The capillary method is a common and reliable technique.
Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.
Determination of Acid Dissociation Constant (pKa)
The acid dissociation constant (pKa) quantifies the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
Principle: A solution of the weak acid (this compound) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized by the base (the half-equivalence point). Due to the presence of two carboxylic acid groups, two pKa values are expected.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers and volumetric flasks
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if the solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill the burette with the standardized strong base solution.
-
Record the initial pH of the acid solution.
-
Add the titrant in small, known increments, recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points, where a sharp change in pH is observed.
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence points from the inflection points of the curve. The half-equivalence points (at half the volume of each equivalence point) correspond to the pKa values of the two carboxylic acid groups.
Solubility Determination
Solubility is a fundamental property that influences a compound's behavior in various applications. The shake-flask method is a common technique for determining solubility.
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Vials or flasks with secure caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, etc.).
-
Seal the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended solid particles.
-
Dilute the filtrate as necessary and determine the concentration of this compound using a pre-validated analytical method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons. The chemical shift of the acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate at a characteristic downfield position (typically >160 ppm). Signals for the aromatic carbons would also be observed, with those bonded to chlorine atoms showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the functional groups present:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimers.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹.
-
C-Cl stretching bands in the fingerprint region.
-
C-H stretching and bending vibrations for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Conclusion
This technical guide has outlined the key physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. While specific experimental data for this compound is sparse in the public domain, the methodologies described herein provide a robust framework for researchers and scientists to generate reliable data. A thorough understanding of these properties is fundamental for the effective application of this compound in drug development, materials science, and other areas of chemical research.
References
In-Depth Technical Guide: 2,6-Dichloroterephthalic Acid (CAS 116802-97-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroterephthalic acid, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, makes it a potentially valuable building block in organic synthesis. While comprehensive data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information on its properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. This document also draws upon data from structurally related compounds to provide a broader context for its potential utility and analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 116802-97-2 |
| Molecular Formula | C₈H₄Cl₂O₄ |
| Molecular Weight | 235.02 g/mol |
| IUPAC Name | 2,6-dichlorobenzene-1,4-dicarboxylic acid |
| Synonyms | 2,6-Dichloro-1,4-benzenedicarboxylic acid |
| Appearance | Solid (form may vary) |
| SMILES | C1=C(C(=C(C=C1C(=O)O)Cl)C(=O)O)Cl |
| InChI Key | LJUJMEBEACINIP-UHFFFAOYSA-N |
Synthesis and Application in Drug Discovery
A notable application of this compound is its use as a starting material in the synthesis of intermediates for Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune system's response and is implicated in various autoimmune diseases and cancers.
Experimental Protocol: Synthesis of 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid
The following protocol for the synthesis of a key intermediate for JAK inhibitors is adapted from patent literature[1]:
Objective: To synthesize 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid from this compound.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylamine (2.0 M solution in THF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Add dimethylamine (2.0 M solution in THF, ~4.3 eq) to the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to yield the crude product, 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid.
-
The crude product can be used in subsequent steps without further purification.[1]
Experimental Workflow
Potential Role as a Metabolite
This compound has been identified as a potential metabolite of the fungicide zoxamide. Zoxamide is used to control fungal diseases on various crops. Understanding the metabolic fate of such agrochemicals is crucial for assessing their environmental impact and potential human exposure. While the complete metabolic pathway of zoxamide to this compound is not extensively detailed in the available literature, it is a plausible degradation product.
Logical Relationship Diagram
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,6-Dichloroterephthalic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloroterephthalic acid. Due to the absence of readily available experimental or validated predicted spectral data in public databases, this guide will focus on the theoretical principles governing the NMR spectroscopy of this molecule, providing a robust framework for its structural elucidation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's C₂ᵥ symmetry. The two protons on the aromatic ring are chemically and magnetically equivalent. The acidic protons of the carboxylic acid groups are also equivalent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.5 - 8.0 | Singlet (s) | 2H |
| -COOH | > 12 | Broad Singlet (br s) | 2H |
Note: The chemical shift of the carboxylic acid protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -Cl | 133 - 138 |
| C -H | 130 - 135 |
| C -COOH | 130 - 135 |
| -C OOH | 165 - 170 |
Note: The chemical shifts are estimated based on the effects of chloro and carboxylic acid substituents on a benzene ring.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample such as this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are common choices for polar aromatic acids.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle warming or vortexing may be required to aid dissolution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.
3.2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.
-
Probe: A standard broadband or dual-channel probe.
-
Temperature: The experiment is typically conducted at a constant temperature, for example, 298 K (25 °C).
-
Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Visualization of Structural Relationships
The following diagrams illustrate the logical relationships between the molecular structure of this compound and its expected NMR signals.
A Technical Guide to the Vibrational Spectroscopy of 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and Raman spectroscopic characteristics of 2,6-Dichloroterephthalic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages theoretical principles and comparative data from structurally related molecules to predict its vibrational properties. It is designed to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, offering insights into the expected spectral features and providing generalized experimental protocols for its analysis.
Predicted Vibrational Data
The vibrational spectrum of this compound is determined by the vibrational modes of its constituent functional groups: a 1,2,3,4-tetrasubstituted benzene ring, two carboxylic acid groups, and two chlorine atoms. The following table summarizes the predicted FT-IR and Raman active vibrational modes and their expected wavenumber ranges. These predictions are based on the analysis of similar compounds, including terephthalic acid and chlorinated aromatic derivatives.
| Vibrational Mode | Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |
| O-H stretching | Carboxylic Acid (dimer) | 2500-3300 (very broad) | Weak | The broadness is due to strong hydrogen bonding between the carboxylic acid groups. |
| C-H stretching | Aromatic Ring | 3000-3100 | 3000-3100 | |
| C=O stretching | Carboxylic Acid (dimer) | 1680-1710 (strong) | 1680-1710 (medium) | The position is sensitive to the degree of hydrogen bonding. |
| C=C stretching | Aromatic Ring | 1550-1620 (multiple bands) | 1550-1620 (strong) | |
| C-O stretching | Carboxylic Acid | 1250-1350 | 1250-1350 | Coupled with O-H in-plane bending. |
| O-H in-plane bending | Carboxylic Acid | 1350-1450 | Weak | |
| C-H in-plane bending | Aromatic Ring | 1000-1300 | 1000-1300 | |
| O-H out-of-plane bending | Carboxylic Acid (dimer) | 850-950 (broad) | Weak | |
| C-H out-of-plane bending | Aromatic Ring | 750-850 | Weak | The substitution pattern influences this region. |
| C-Cl stretching | Chloro-aromatic | 600-800 (strong) | 600-800 (strong) | |
| Ring breathing | Aromatic Ring | ~800 | ~800 (very strong in Raman) | A characteristic mode for substituted benzenes. |
Experimental Protocols
The following are generalized protocols for obtaining FT-IR and Raman spectra of solid this compound. Instrument parameters should be optimized based on the specific spectrometer and sample characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, the KBr pellet method can be used.
Instrumentation: A standard FT-IR spectrometer equipped with a DTGS or MCT detector and an ATR accessory (e.g., with a diamond or germanium crystal).
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (signal-to-noise ratio dependent)
-
Apodization: Happ-Genzel
Data Processing:
-
The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
-
Perform baseline correction and ATR correction if necessary.
Raman Spectroscopy
Method: Dispersive Raman spectroscopy is typically used for solid samples.
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a notch filter to remove Rayleigh scattering, a spectrograph, and a CCD detector.
Sample Preparation:
-
Place a small amount of the this compound powder into a sample holder (e.g., a glass capillary tube or a well on a microscope slide).
-
Position the sample at the focal point of the laser beam.
Data Acquisition Parameters:
-
Excitation Wavelength: 785 nm (to minimize fluorescence, though 532 nm can also be used)
-
Laser Power: 10-100 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)
-
Spectral Range: 200 - 3500 cm⁻¹
-
Exposure Time: 1-10 seconds
-
Number of Accumulations: 10-20
-
Resolution: 4-6 cm⁻¹
Data Processing:
-
Perform cosmic ray removal.
-
Apply baseline correction to remove any fluorescence background.
-
Normalize the spectrum if required for comparison.
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for the vibrational spectroscopic analysis of this compound.
Caption: Workflow for Vibrational Spectroscopic Analysis.
This guide provides a foundational understanding of the expected FT-IR and Raman spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this molecule.
In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,6-Dichloroterephthalic acid. Due to the limited availability of direct research on this specific compound, this guide leverages established methodologies for structurally similar molecules, such as other chlorinated aromatic carboxylic acids and terephthalate derivatives. The protocols and data presented herein are intended to serve as a foundational resource for developing and validating robust analytical methods.
Introduction
This compound is a halogenated aromatic dicarboxylic acid. Its analysis is crucial in various fields, including environmental monitoring, as a potential metabolite of pesticides or industrial chemicals, and in drug development as a possible intermediate or impurity. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the accurate quantification and identification of this compound in complex matrices.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₄ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Exact Mass | 233.9487 | [1] |
| SMILES | OC(=O)c1cc(Cl)c(C(=O)O)c(Cl)c1 | [1] |
| InChI | InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | [1] |
Experimental Protocols
The following sections detail the recommended experimental procedures for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly suitable technique for this analyte.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as plasma, urine, or environmental water samples, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.[2] A generic solid-phase extraction (SPE) method for acidic compounds is outlined below and should be optimized for the specific matrix.[3]
Materials:
-
Sample (e.g., 1 mL plasma, 100 mL water)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For liquid samples, acidify to a pH of approximately 2-3 with formic acid to ensure the carboxylic acid groups are protonated.[3]
-
Spike the sample with an appropriate amount of the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[4] Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.[2]
-
Caption: A generalized workflow for sample preparation using solid-phase extraction.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[5]
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Predicted Mass Spectrometry Fragmentation
Upon ESI, this compound is expected to form a deprotonated molecular ion [M-H]⁻ at m/z 233. Subsequent fragmentation via collision-induced dissociation (CID) is likely to involve the loss of small neutral molecules.
Predicted Fragmentation Pathways:
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 189.
-
Loss of H₂O: The loss of a water molecule (18 Da) from the [M-H]⁻ ion could also occur, leading to a fragment at m/z 215.
-
Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is another plausible fragmentation route, which would yield a fragment ion at m/z 197.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data and Method Validation
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[4]
Example Calibration Curve and Quality Control Levels:
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |
| Quality Control (QC) Low | 3 |
| Quality Control (QC) Mid | 75 |
| Quality Control (QC) High | 750 |
Method validation should be performed according to established guidelines and should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[5]
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By adapting the detailed experimental protocols for sample preparation and LC-MS/MS analysis, researchers can develop and validate a robust and sensitive method for the quantification and identification of this compound in various matrices. The predicted fragmentation patterns offer a starting point for identifying characteristic MRM transitions for quantitative studies. It is imperative to perform thorough method optimization and validation for each specific application and matrix to ensure data of the highest quality.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,6-Dichloroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloroterephthalic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document establishes a predicted solubility profile based on the compound's chemical structure and data from structurally analogous molecules, such as terephthalic acid and other chlorinated aromatic acids. Furthermore, this guide details standardized experimental protocols for accurately determining solubility, presents a plausible synthetic pathway, and proposes a potential environmental degradation route. All workflows and pathways are visualized to support comprehension and application in a research and development setting.
Introduction
This compound (C₈H₄Cl₂O₄, CAS No. 116802-97-2) is a halogenated aromatic dicarboxylic acid.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, suggests specific physicochemical properties that influence its behavior in various solvent systems. The presence of polar carboxylic acid groups allows for hydrogen bonding, while the chlorinated aromatic ring imparts significant non-polar character. Understanding the solubility of this compound is critical for its application in chemical synthesis, materials science, and pharmaceutical development, impacting processes such as reaction kinetics, purification, crystallization, and formulation.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is not extensively available. However, a qualitative and predictive profile can be derived from its structure and comparison with related compounds like terephthalic acid.
-
Polar Protic Solvents (e.g., Water, Alcohols): Solubility is expected to be low in water and lower-chain alcohols at neutral pH. The strong intermolecular hydrogen bonding between the carboxylic acid groups in the crystal lattice and the molecule's overall non-polar character from the dichlorinated ring hinder dissolution. Solubility in alcohols is predicted to increase with temperature.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Higher solubility is anticipated in polar aprotic solvents. These solvents can effectively disrupt the intermolecular hydrogen bonds of the solute without the competing hydrogen-bond-donating nature of protic solvents. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used for dissolving terephthalic acid derivatives.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polarity of the carboxylic acid functional groups. The "like dissolves like" principle suggests minimal interaction between the polar solute and non-polar solvents.[3][4]
-
Aqueous Basic Solutions (e.g., aq. NaOH, NaHCO₃): The compound is expected to be soluble in aqueous basic solutions. The carboxylic acid groups will deprotonate to form carboxylate salts (e.g., disodium 2,6-dichloroterephthalate), which are ionic and readily solvated by water. This pH-dependent solubility is a key characteristic of carboxylic acids.[5][6]
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in common solvents at ambient temperature. This profile is predictive and should be confirmed by experimental measurement.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | Strong crystal lattice energy; non-polar ring character. |
| Methanol, Ethanol | Low to Moderate | Can act as hydrogen bond donor/acceptor but less effective than polar aprotic solvents. | |
| Polar Aprotic | DMSO, DMF | High | Effective at solvating polar carboxylic acid groups and disrupting crystal lattice.[2] |
| Acetone, MEK | Moderate | Ketone polarity allows for some interaction with carboxylic acid groups.[7][8] | |
| Ethyl Acetate | Low to Moderate | Ester group provides some polarity but overall less effective than ketones or sulfoxides. | |
| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle).[3][4] |
| Dichloromethane | Low | Although chlorinated, its low overall polarity is insufficient to dissolve the polar solute. | |
| Aqueous (Basic) | 5% aq. NaOH | High (Reacts) | Forms a highly soluble sodium salt through acid-base reaction.[5][6] |
| 5% aq. NaHCO₃ | High (Reacts) | Forms a soluble salt, characteristic of a sufficiently strong carboxylic acid.[5] |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique.
Isothermal Shake-Flask Method
This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.
Materials and Equipment:
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of the chosen solvent. An excess of solid must be visible to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) sufficient to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Quantification:
-
Record the exact mass of the filtered supernatant.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a prepared calibration curve.
-
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, accounting for the dilution factor.
Method Validation
To ensure data accuracy:
-
Perform all experiments in triplicate.
-
Confirm the solid phase remaining after equilibration (e.g., via microscopy or XRPD) to ensure no phase transformation or solvate formation has occurred.
-
Prepare a calibration curve with a high correlation coefficient (R² > 0.999).
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for the isothermal shake-flask method described above.
Plausible Synthesis Pathway
This compound can be synthesized via the oxidation of 2,6-dichloro-p-xylene. This is a common industrial method for producing terephthalic acids from their corresponding xylene precursors.
Proposed Environmental Degradation Pathway
The environmental degradation of chlorinated aromatic compounds often proceeds through microbial action involving initial oxidative attacks, dechlorination, and subsequent ring cleavage.[9][10]
Conclusion
While specific quantitative solubility data for this compound remains scarce in public literature, this guide provides a robust, theoretically grounded framework for understanding its behavior in common solvents. The compound is predicted to have low solubility in aqueous and non-polar solvents but high solubility in polar aprotic and basic aqueous media. For researchers requiring precise data, the detailed experimental protocol for the isothermal shake-flask method offers a reliable path to obtaining it. The provided diagrams for experimental workflow, synthesis, and degradation offer valuable conceptual tools for professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. wwz.cedre.fr [wwz.cedre.fr]
- 8. ecolink.com [ecolink.com]
- 9. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2,6-Dichloroterephthalic Acid
An in-depth guide to the melting point of 2,6-Dichloroterephthalic acid, tailored for researchers, scientists, and drug development professionals.
This compound, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its physicochemical properties are crucial for its application in chemical synthesis and drug development. A key thermal property is its melting point, which serves as an important indicator of purity.
| Property | Value | Reference |
| CAS Number | 116802-97-2 | [1][2] |
| Molecular Formula | C₈H₄Cl₂O₄ | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| Melting Point | 175 °C | [3] |
Experimental Protocol: Melting Point Determination
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus, such as a Mel-Temp device.[4][5] This method is a widely accepted and reliable technique for crystalline solids.[6]
Principle: A small, powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is observed and recorded as the melting point range.[6] Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] Impurities can lead to a depression and broadening of the melting point range.[7]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Capillary tubes (sealed at one end)
-
This compound sample (dry and finely powdered)
-
Mortar and pestle (if sample needs to be pulverized)
-
Spatula
-
Long glass tube for packing
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8]
-
Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.[8]
-
To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8][10]
-
The final packed sample height should be between 2-3 mm.[8]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]
-
Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, perform a rapid heating run at a rate of 10-20 °C per minute.[10]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.[11]
-
Insert a new, properly prepared capillary tube with the sample.
-
Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).[8]
-
Continue heating at the same slow rate and record the temperature at which the last crystal melts completely.[8]
-
The recorded temperature range is the melting point of the sample.
-
-
-
Post-Measurement:
-
Turn off the heating apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Visualizations
Caption: Workflow for Melting Point Determination by the Capillary Method.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. appchemical.com [appchemical.com]
- 3. scribd.com [scribd.com]
- 4. web.mit.edu [web.mit.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. community.wvu.edu [community.wvu.edu]
Navigating the Safety Profile of 2,6-Dichloroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the safety data and handling precautions for 2,6-Dichloroterephthalic acid. Given the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety profiles of structurally similar chlorinated aromatic acids. Professionals handling this chemical should treat this guide as a foundational resource and always supplement it with institution-specific safety protocols and a thorough risk assessment.
Physicochemical and Toxicological Data
The following tables summarize the known and anticipated physicochemical and toxicological properties of this compound. Data for related compounds are included for comparative purposes and to inform a conservative approach to handling.
Table 1: Physicochemical Properties
| Property | This compound | 2,5-Dichloroterephthalic Acid[1] |
| CAS Number | 116802-97-2 | 13799-90-1 |
| Molecular Formula | C₈H₄Cl₂O₄ | C₈H₄Cl₂O₄ |
| Molecular Weight | 235.02 g/mol | 235.02 g/mol |
| Appearance | White to off-white solid (anticipated) | White powder |
| Purity | >99.0% (typical for research grade) | >99.0% |
| Loss on Drying | <0.5% (typical for research grade) | <0.5% |
Table 2: Toxicological Profile (Anticipated based on related compounds)
| Hazard | Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Experimental Protocols for Safe Handling
Adherence to rigorous experimental protocols is paramount when working with chlorinated aromatic acids. The following methodologies are recommended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE.
Spill Response Protocol
In the event of a spill, a clear and practiced response protocol is essential to mitigate hazards.
Hazard Identification and Risk Mitigation
A systematic approach to identifying and mitigating risks is crucial for the safe use of this compound in a research and development setting.
GHS Hazard Classification (Anticipated)
Based on data from similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated.
Table 3: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category |
| Acute toxicity, Oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity — Single exposure | 3 (Respiratory tract irritation) |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15-20 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[2]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride gas and carbon oxides.[2]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Conditions to Avoid: Avoid generation of dust, and exposure to heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce hydrogen chloride gas and oxides of carbon.[2]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling of chemicals like this compound, from procurement to disposal.
References
Thermal Stability and Decomposition of 2,6-Dichloroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dichloroterephthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from the thermal analysis of its parent compound, terephthalic acid, and theoretical considerations regarding the influence of chloro-substituents on aromatic systems. It outlines a hypothetical thermal decomposition pathway, presents anticipated thermal event data in a structured format, provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and includes a logical workflow for thermal analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a proactive approach to handling and processing this compound.
Introduction
This compound is a halogenated aromatic dicarboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and specialty polymers. A thorough understanding of its thermal properties is paramount for ensuring safety, controlling manufacturing processes, and determining storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability and decomposition behavior of such compounds.[1]
This guide provides a foundational understanding of the expected thermal behavior of this compound, drawing parallels with the well-documented thermal properties of terephthalic acid and considering the electronic effects of the chlorine substituents.
Hypothetical Thermal Decomposition Pathway
The thermal decomposition of terephthalic acid is known to proceed through sublimation followed by decarboxylation at higher temperatures.[2][3][4] For this compound, a similar pathway is anticipated, with modifications influenced by the two electron-withdrawing chlorine atoms on the aromatic ring. These substituents are expected to increase the thermal stability of the molecule.[5]
The proposed decomposition pathway is as follows:
-
Sublimation: Similar to terephthalic acid, this compound is expected to exhibit a significant sublimation phase upon heating.[4] This is an endothermic process where the solid transitions directly into the gaseous state without melting.
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups are expected to decompose, releasing carbon dioxide. This decarboxylation may occur in one or two steps.
-
Fragmentation of the Aromatic Ring: Following decarboxylation, the remaining chlorinated aromatic structure will fragment at even higher temperatures, potentially leading to the formation of chlorinated benzenes, hydrochloric acid, and other smaller volatile compounds, ultimately leaving a carbonaceous residue.
Anticipated Thermal Events
The following table summarizes the expected thermal events for this compound based on the analysis of related compounds. These values should be considered estimates and require experimental verification.
| Thermal Event | Technique | Estimated Temperature Range (°C) | Expected Observation |
| Sublimation | TGA / DSC | 250 - 350 | Mass loss in TGA, endothermic peak in DSC.[4] |
| Onset of Decomposition | TGA | > 350 | Significant mass loss corresponding to decarboxylation. |
| Decomposition Peak | DTG / DSC | > 400 | Peak in the derivative TGA curve, exothermic event in DSC. |
| Final Residue | TGA | > 600 | Residual mass, likely carbonaceous char. |
Experimental Protocols
To experimentally determine the thermal properties of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 - 10 mg | Ensures a clear signal while minimizing thermal gradients. |
| Heating Rate | 10 °C/min | A standard rate providing good resolution of thermal events. |
| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and characterization of any residue. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition. |
| Gas Flow Rate | 20 - 50 mL/min | To maintain an inert environment and remove decomposition products. |
| Sample Pan | Platinum or Alumina | Chemically inert and stable at high temperatures. |
Procedure:
-
Tare the TGA balance with an empty sample pan.
-
Accurately weigh 5-10 mg of this compound into the sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[6][7]
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 2 - 5 mg | A smaller sample size provides better resolution of thermal events. |
| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison. |
| Temperature Range | Ambient to 500 °C | To cover potential melting and the onset of decomposition. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative processes. |
| Gas Flow Rate | 20 - 50 mL/min | To maintain an inert environment. |
| Sample Pan | Hermetically sealed aluminum pans | To contain any potential sublimation or decomposition products. |
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Equilibrate the system at ambient temperature.
-
Heat the sample from ambient temperature to 500 °C at a constant rate of 10 °C/min.
-
Record the heat flow and temperature throughout the experiment.
-
Analyze the resulting DSC thermogram for endothermic (e.g., sublimation) and exothermic (e.g., decomposition) peaks.
Mandatory Visualizations
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a chemical compound.
Conclusion
References
- 1. TGA in Analytical Chemistry, Thermal Analysis in Analytical Chemistry | Henven [cn-henven.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 7. Thermal analysis - Wikipedia [en.wikipedia.org]
Unlocking New Therapeutic Avenues: A Technical Guide to the Exploration of Novel 2,6-Dichloroterephthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroterephthalic acid represents a largely untapped scaffold in medicinal chemistry. While the parent terephthalic acid core has been explored for various therapeutic applications, the introduction of chlorine atoms at the 2 and 6 positions offers a unique opportunity to modulate the physicochemical and pharmacological properties of its derivatives. The substitution pattern of chlorine atoms on an aromatic ring is known to significantly influence a molecule's biological activity.[1] Specifically, the steric hindrance introduced by the two chlorine atoms flanking the functional groups in a 2,6-isomer can alter its interaction with biological targets.[1] This guide explores the potential for discovering novel derivatives of this compound, with a focus on their synthesis, potential as anticancer agents, and the experimental protocols required for their evaluation.
Proposed Synthetic Pathway: 2,6-Dichloroterephthalamides
A promising class of derivatives to explore are the 2,6-dichloroterephthalamides. Amide derivatives of the parent terephthalamide scaffold have shown potential as inhibitors of the Bcl-xL/Bak protein-protein interaction, a key target in cancer therapy.[2][3] The following section outlines a general synthetic approach to these novel compounds.
Experimental Protocol: Synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamide
This protocol describes a two-step synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamides from this compound.
Step 1: Synthesis of 2,6-Dichloroterephthaloyl Chloride
-
To a round-bottom flask, add this compound (1.0 eq) and thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture at 80°C for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield crude 2,6-dichloroterephthaloyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired primary or secondary amine (2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,6-dichloroterephthaloyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N1,N4-dialkyl-2,6-dichloroterephthalamide.
Potential Biological Target and Signaling Pathway
Derivatives of terephthalamide have been identified as inhibitors of the Bcl-xL/Bak protein-protein interaction.[2][3] This interaction is a critical control point in the intrinsic pathway of apoptosis, or programmed cell death. In many cancers, anti-apoptotic proteins like Bcl-xL are overexpressed, preventing cancer cells from undergoing apoptosis. By disrupting the interaction between Bcl-xL and the pro-apoptotic protein Bak, small molecules can restore the apoptotic process, leading to the death of cancer cells. It is hypothesized that 2,6-dichloroterephthalamide derivatives could function in a similar manner.
Quantitative Data on Analogous Terephthalamide Derivatives
While quantitative data for 2,6-dichloroterephthalamide derivatives is not yet available, the following table summarizes the in vitro activities of analogous non-chlorinated terephthalamides in disrupting the Bcl-xL/Bak BH3 domain complex.[3] This data provides a benchmark for the potential efficacy of the proposed novel derivatives.
| Compound ID | R Group | Ki (µM)[3] |
| 9 | 2-isopropoxy | 0.78 ± 0.07 |
| 26 | 2-ethoxy | 1.85 ± 0.32 |
Data for non-chlorinated terephthalamide derivatives.
Experimental Protocol for Biological Evaluation
To assess the potential of novel 2,6-dichloroterephthalamide derivatives as inhibitors of the Bcl-xL/Bak interaction, a fluorescence polarization assay can be employed.
Fluorescence Polarization Assay Protocol
-
Reagents and Preparation:
-
Recombinant human Bcl-xL protein.
-
Fluorescein-labeled Bak BH3 peptide.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Test compounds (2,6-dichloroterephthalamide derivatives) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution).
-
Add the fluorescein-labeled Bak BH3 peptide to a final concentration of approximately 25 nM.
-
Add the Bcl-xL protein to a final concentration of approximately 100 nM.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.
-
-
Data Analysis:
-
The degree of fluorescence polarization is proportional to the amount of labeled peptide bound to the protein.
-
In the presence of an effective inhibitor, the labeled peptide will be displaced from the protein, resulting in a decrease in fluorescence polarization.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the labeled peptide from the protein.
-
Conclusion
This compound presents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By synthesizing derivatives such as 2,6-dichloroterephthalamides, researchers can target critical pathways in diseases like cancer, potentially leading to new and effective treatments. The protocols and data presented in this guide offer a foundational framework for initiating research into this exciting area of medicinal chemistry. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties.
References
Quantum Chemical Blueprint for 2,6-Dichloroterephthalic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloroterephthalic acid is a halogenated aromatic dicarboxylic acid with potential applications in materials science and as a building block in pharmaceutical synthesis. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and intermolecular interactions. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate these properties. While experimental data for this specific molecule is scarce, this document serves as a blueprint for its theoretical investigation, providing detailed methodologies and expected data formats. The computational workflow and its relevance to broader research and development are also visualized.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the atomic level. For substituted aromatic compounds like this compound, computational methods can predict optimized geometries, spectroscopic signatures, and electronic characteristics that are often challenging or time-consuming to determine experimentally. This guide details a proposed theoretical study of this compound, establishing a robust computational framework for its characterization.
Proposed Computational Methodology
The theoretical investigation of this compound would be conducted using the Gaussian suite of programs, employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.
Software and Theoretical Level
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Computational Steps
-
Geometry Optimization: The initial structure of this compound will be built and optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation will be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations will be performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts, using tetramethylsilane (TMS) as a reference standard.
The following diagram illustrates the proposed computational workflow:
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. The values presented are hypothetical and serve as a template for the actual computational results.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value | Experimental (Terephthalic Acid) |
| Bond Lengths (Å) | |||
| C-Cl | 1.74 | - | |
| C-C (aromatic) | 1.39 - 1.41 | 1.38 - 1.40 | |
| C-C (carboxyl) | 1.50 | 1.48 | |
| C=O | 1.22 | 1.27 | |
| C-O | 1.35 | 1.32 | |
| Bond Angles (°) | |||
| Cl-C-C | 119.5 | - | |
| C-C-C (aromatic) | 119.0 - 121.0 | 118.0 - 121.0 | |
| O=C-O | 123.0 | 122.0 | |
| C-C-C=O | 118.0 | 119.0 |
Experimental data for terephthalic acid is provided for comparative context.
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental (Terephthalic Acid, cm⁻¹) |
| O-H stretch (carboxylic acid) | 3050 | ~3000 (broad) |
| C-H stretch (aromatic) | 3100 | 3070 |
| C=O stretch (carboxylic acid) | 1720 | 1685 |
| C-C stretch (aromatic) | 1600, 1500 | 1610, 1505 |
| C-Cl stretch | 750 | - |
Predicted frequencies are often scaled to correct for anharmonicity and basis set deficiencies.
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| EHOMO | -7.2 eV |
| ELUMO | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 2.5 D |
Experimental Protocols for Validation
To validate the computational results, experimental data is essential. The following are standard experimental protocols that would be used to characterize this compound.
X-ray Crystallography
-
Objective: To determine the precise solid-state molecular structure, including bond lengths and angles.
-
Methodology: Single crystals of this compound would be grown by slow evaporation from a suitable solvent. A selected crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups and their vibrational modes.
-
Methodology: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum would be recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms.
-
Methodology: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d6). 1H and 13C NMR spectra would be recorded on a high-field NMR spectrometer.
Application in Drug Development
Quantum chemical calculations provide foundational data that can be integrated into the drug development pipeline. The insights gained from the molecular properties of a compound like this compound, when used as a scaffold or fragment, can inform the design of more potent and selective drug candidates.
The following diagram illustrates the logical flow from computational analysis to potential therapeutic applications:
Conclusion
This technical guide has presented a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into its structural, vibrational, and electronic properties. Although this document is based on a proposed study due to the current lack of published research, the outlined methodologies and expected data provide a solid foundation for future computational and experimental work on this molecule. The elucidated properties will be invaluable for its potential applications in materials science and as a key building block in the synthesis of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloroterephthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloroterephthalic acid is an important aromatic dicarboxylic acid derivative. Its rigid, chlorinated backbone makes it a valuable monomer for the synthesis of specialty polymers with enhanced thermal stability and flame retardant properties. It also serves as a key building block in the development of novel pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of this compound via the chemical oxidation of 2,6-dichloro-p-xylene. The primary method described is a robust laboratory-scale synthesis using potassium permanganate as the oxidizing agent.
Reaction Principle and Scheme
The synthesis involves the oxidation of the two methyl groups of 2,6-dichloro-p-xylene to carboxylic acid functionalities. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of effecting this transformation under controlled conditions. The reaction typically proceeds in a solvent mixture, such as pyridine and water, which helps to solubilize the reactants and manage the reaction temperature. The overall reaction is as follows:
Caption: Oxidation of 2,6-dichloro-p-xylene to this compound.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis and purification of this compound. The protocol is based on established methods for the oxidation of substituted xylenes.[1]
Materials and Equipment
-
Chemicals:
-
2,6-dichloro-p-xylene (Starting Material)
-
Potassium permanganate (KMnO₄), finely ground
-
Pyridine
-
Deionized water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Aqueous Ethanol (80% EtOH) for recrystallization
-
Sodium sulfite or sodium bisulfite (for quenching)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum oven
-
Synthesis Procedure: Potassium Permanganate Oxidation
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, add 2,6-dichloro-p-xylene (e.g., 5.0 g, 0.0286 mol).
-
Solvent Addition: Add pyridine (80 mL) and deionized water (20 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Oxidant Addition: Gradually add finely ground potassium permanganate (e.g., 27 g, 0.171 mol, ~6 molar equivalents) to the stirred solution in portions. The addition should be slow to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After 12 hours, cool the mixture slightly. While still hot, filter the mixture through a celite pad in a Buchner funnel to remove the brown manganese dioxide (MnO₂) precipitate.
-
Wash the collected MnO₂ solid twice with hot deionized water (2 x 50 mL) to recover any adsorbed product.
-
Combine the initial filtrate and the aqueous washes.
-
(Optional but Recommended) Add a small amount of sodium sulfite to the filtrate to reduce any remaining permanganate (purple color) or manganese dioxide (brown suspension) until the solution becomes clear or pale yellow.
-
-
Solvent Removal: Remove the pyridine and water from the combined filtrate using a rotary evaporator under reduced pressure.
-
Acidification and Precipitation:
-
Dissolve the resulting yellowish residue in a minimum amount of warm water.
-
Cool the solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid dropwise until the pH is approximately 1.
-
A white solid, the crude this compound, will precipitate.
-
-
Isolation and Drying:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the crude product in a vacuum oven at 60-80°C to a constant weight.
-
Purification Protocol: Recrystallization
Crude this compound can be purified by recrystallization to remove unreacted starting materials and by-products.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot 80% aqueous ethanol with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold 80% aqueous ethanol and dry them in a vacuum oven to yield pure this compound.
Data Presentation
The following tables summarize the reaction parameters and provide illustrative data based on analogous chemical transformations. Actual results may vary.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value / Condition | Notes |
|---|---|---|
| Starting Material | 2,6-dichloro-p-xylene | --- |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | A strong oxidizing agent for converting alkyl groups to carboxylic acids.[2] |
| Molar Ratio (KMnO₄ : Substrate) | ~ 6 : 1 | Sufficient excess to ensure complete oxidation of both methyl groups. |
| Solvent System | Pyridine / Deionized Water (4:1 v/v) | Co-solvent system to facilitate solubility of reactants. |
| Reaction Temperature | 100 °C | --- |
| Reaction Time | 12 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC). |
| Work-up | Filtration of MnO₂, solvent removal | --- |
| Isolation | Acidification (HCl, pH 1) | Protonates the carboxylate salt to precipitate the dicarboxylic acid. |
Table 2: Illustrative Performance Data for Synthesis and Purification Disclaimer: The following data is based on typical yields and purities for the oxidation of dichloroxylenes and may not represent actual experimental results.
| Parameter | Crude Product | After 1st Recrystallization |
|---|---|---|
| Yield (%) | 50 - 85% | 85 - 95% (recovery) |
| Purity (by HPLC, %) | ~90% | >98.5% |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Melting Point (°C) | Varies (impure) | >300 °C (decomposes) |
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Potassium permanganate: A strong oxidizer. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care and appropriate PPE.
-
The reaction is exothermic and should be conducted with care, especially during the addition of KMnO₄. Ensure proper temperature control.
Conclusion
The protocol described provides a reliable method for the laboratory-scale synthesis of this compound from 2,6-dichloro-p-xylene. The potassium permanganate oxidation is a classic and effective method for this type of transformation. Subsequent purification by recrystallization yields a product of high purity suitable for further use in research and development.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,6-Dichloroterephthalic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Scheme
The general scheme for the palladium-catalyzed synthesis of a dialkyl 2,6-dichloroterephthalate is depicted below. The reaction involves the coupling of a 1,4-dihalo-2,6-dichlorobenzene with carbon monoxide and an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base.
Application Notes and Protocols for Polymer Synthesis Using 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel polymers utilizing 2,6-dichloroterephthalic acid as a key monomer. The inclusion of chlorine atoms on the aromatic ring of the terephthalic acid moiety is expected to impart unique properties to the resulting polymers, including enhanced thermal stability, flame retardancy, and modified solubility, making them attractive for a range of specialized applications. This document outlines the synthesis of polyamides and polyesters through polycondensation reactions and provides methods for their characterization.
Introduction
This compound is a halogenated aromatic dicarboxylic acid monomer. Its structural rigidity and the presence of electron-withdrawing chlorine atoms can lead to polymers with high thermal stability and distinct solubility characteristics compared to polymers derived from unsubstituted terephthalic acid. These properties are of significant interest in the development of high-performance materials for demanding applications.
Polymer Synthesis from this compound
The primary method for synthesizing polymers from this compound is polycondensation. This involves the reaction of the dicarboxylic acid, or its more reactive derivative, 2,6-dichloroterephthaloyl chloride, with a suitable co-monomer, typically a diamine or a diol, to form a polyamide or a polyester, respectively.
I. Polyamide Synthesis
Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal and mechanical properties. The synthesis of polyamides from 2,6-dichloroterephthaloyl chloride and an aromatic diamine is a common approach.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol describes the low-temperature solution polycondensation of 2,6-dichloroterephthaloyl chloride with an aromatic diamine, such as 4,4'-oxydianiline.
Materials:
-
2,6-Dichloroterephthaloyl chloride
-
4,4'-Oxydianiline (or other aromatic diamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) and lithium chloride in anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids have dissolved. Cool the solution to 0°C in an ice bath.
-
Polycondensation: Slowly add solid 2,6-dichloroterephthaloyl chloride to the cooled diamine solution in small portions over a period of 1-2 hours, maintaining the temperature at 0°C. A viscous solution will begin to form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification: Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Expected Properties of Polyamides from this compound:
| Property | Expected Range/Value | Characterization Method |
| Inherent Viscosity | 0.5 - 2.0 dL/g (in concentrated H₂SO₄ at 30°C) | Viscometry |
| Glass Transition Temp. (Tg) | 250 - 350 °C | DSC |
| 10% Weight Loss Temp. (TGA) | > 450 °C (in N₂) | TGA |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) with LiCl | Solubility Tests |
Logical Relationship for Polyamide Synthesis
Caption: Workflow for the synthesis of aromatic polyamides.
II. Polyester Synthesis
Polyesters derived from this compound are anticipated to exhibit good thermal stability and potentially unique barrier properties. The synthesis can be performed via melt or solution polycondensation.
Experimental Protocol: Synthesis of an Aromatic Polyester
This protocol details the melt polycondensation of this compound with an aliphatic diol, such as 1,4-butanediol.
Materials:
-
This compound
-
1,4-Butanediol (or other aliphatic/aromatic diol)
-
Antimony(III) oxide (catalyst)
-
Phosphorous acid (stabilizer)
-
Chloroform or other suitable solvent for purification
Procedure:
-
Esterification: Charge this compound, a molar excess of the diol (e.g., 1.2-2.0 molar equivalents), antimony(III) oxide, and phosphorous acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. The esterification reaction will commence, and water will be distilled off. Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).
-
Polycondensation: Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr. This stage facilitates the removal of the excess diol and drives the polymerization to high molecular weights. The viscosity of the melt will increase significantly.
-
Continue the reaction under high vacuum and elevated temperature for 3-5 hours or until the desired melt viscosity is achieved.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be mechanically removed from the reactor.
-
Purification (Optional): The polymer can be dissolved in a suitable solvent like chloroform and precipitated into a non-solvent like methanol to remove the catalyst and low molecular weight species.
-
Drying: Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is obtained.
Expected Properties of Polyesters from this compound:
| Property | Expected Range/Value | Characterization Method |
| Intrinsic Viscosity | 0.4 - 1.0 dL/g | Viscometry |
| Glass Transition Temp. (Tg) | 80 - 150 °C | DSC |
| Melting Temperature (Tm) | 200 - 280 °C | DSC |
| 10% Weight Loss Temp. (TGA) | > 400 °C (in N₂) | TGA |
Signaling Pathway for Polyester Synthesis
Caption: Two-stage process for polyester synthesis.
Characterization of Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch; ester C=O stretch).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mn, Mw, and PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of polymer films or fibers.
Potential Applications
Polymers derived from this compound, with their anticipated high performance, could find applications in areas such as:
-
Advanced Composites: As a matrix material for high-strength, lightweight composites in the aerospace and automotive industries.
-
Flame-Retardant Materials: For use in electronics, construction, and protective clothing.
-
High-Temperature Films and Coatings: For applications requiring stability at elevated temperatures.
-
Membranes: For gas separation or filtration processes where chemical and thermal resistance are important.
These application notes provide a foundational framework for the synthesis and characterization of novel polymers based on this compound. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this versatile monomer.
Application Notes and Protocols for the Synthesis of Zirconium-Based MOFs with 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Zirconium (Zr)-based Metal-Organic Frameworks (MOFs), specifically utilizing 2,6-dichloroterephthalic acid as the organic linker. The resulting MOF is a derivative of the well-known UiO-66 architecture. These materials are of significant interest for applications in gas storage, catalysis, and drug delivery due to their high stability and tunable porosity.
Introduction
Zirconium-based MOFs, particularly the UiO-66 series, are renowned for their exceptional thermal, chemical, and mechanical stability, which is attributed to the strong coordination bonds between the zirconium clusters and the carboxylate linkers.[1] The functionalization of the organic linker provides a powerful tool to tailor the physicochemical properties of the resulting MOF. The use of this compound introduces chlorine functional groups into the framework, which can alter the MOF's surface properties, pore environment, and potential for post-synthetic modification. This protocol details a solvothermal synthesis method, a common and effective route for producing crystalline MOF materials.[2]
Experimental Protocols
Materials and Equipment
-
Zirconium(IV) chloride (ZrCl₄) or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
This compound (H₂BDC-Cl₂)
-
N,N-Dimethylformamide (DMF) (or N,N-Diethylformamide, DEF)
-
Acetic acid or Benzoic acid (as a modulator)
-
Methanol and Ethanol (for washing)
-
Teflon-lined stainless-steel autoclave or a glass vial with a screw cap
-
Oven or heating mantle
-
Centrifuge
-
Schlenk line (optional, for inert atmosphere)
-
Standard laboratory glassware
Solvothermal Synthesis of Zr-based MOF with this compound (UiO-66-Cl₂)
This protocol is adapted from general procedures for the synthesis of functionalized UiO-66 type MOFs.[2][3]
-
Preparation of the Precursor Solution:
-
In a typical synthesis, dissolve the zirconium salt (e.g., ZrCl₄ or ZrOCl₂·8H₂O) and this compound in DMF in a glass vial or a beaker. The molar ratio of metal to linker is typically 1:1.
-
Add a modulator, such as acetic acid or benzoic acid, to the solution. The modulator competes with the linker for coordination to the metal clusters, which helps to control the crystallinity and defectivity of the final product. A common molar ratio of modulator to metal salt is in the range of 20 to 100 equivalents.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined autoclave or a sealed glass vial.
-
Heat the sealed vessel in an oven at a temperature typically between 80°C and 150°C for 12 to 72 hours. The specific temperature and time can be optimized to control the crystal size and phase purity.
-
-
Product Isolation and Washing:
-
After the reaction, cool the vessel to room temperature.
-
Collect the white crystalline product by centrifugation.
-
Wash the product repeatedly with fresh DMF to remove any unreacted precursors.
-
Subsequently, wash the product with a lower-boiling-point solvent like methanol or ethanol to exchange the high-boiling DMF from the pores. This step is crucial for the activation of the MOF.
-
-
Activation (Solvent Removal):
-
After the solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove the solvent molecules from the pores. This process, known as activation, is essential to achieve a high surface area and porosity.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis and characterization of a related Zr-based MOF, UiO-66-Cl (using 2,5-dichloroterephthalic acid), which can be used as a reference for the 2,6-dichloro derivative.[2]
| Parameter | Value | Reference |
| Synthesis Parameters | ||
| Zirconium Source | ZrOCl₂·8H₂O | [2] |
| Organic Linker | 2,5-Dichloroterephthalic acid | [2] |
| Solvent | DMF | [2] |
| Modulator | Not specified in detail, but common for UiO-66 | [1][4] |
| Reaction Temperature | 85°C | [2] |
| Reaction Time | 24 - 120 hours | [2] |
| Material Properties | ||
| BET Surface Area | 446 m²/g | [2] |
| Pore Volume | Not specified | |
| Crystallinity | High (as determined by PXRD) | [2] |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the solvothermal synthesis of the Zr-based MOF with this compound.
Caption: Workflow for the synthesis of Zr-based MOFs.
Characterization
Standard techniques for characterizing the synthesized MOF include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material. The resulting pattern should be comparable to the simulated pattern for the UiO-66 topology.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the carboxylate linkers and the absence of unreacted starting materials.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size distribution of the MOF particles.[1]
References
- 1. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ZR(IV) MOFS BASED ON TEREPHTALIC ACID AND ACETIC ACID MODULATOR | Scientific and Technical Bulletin, Series: Chemistry, Food Science and Engineering [uav.ro]
Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The use of functionalized organic linkers, such as 2,6-dichloroterephthalic acid, allows for the synthesis of MOFs with tailored properties. The chlorine substituents can influence the framework's stability, pore environment, and potential for post-synthetic modification.
These application notes provide a detailed protocol for the solvothermal synthesis of a zirconium-based MOF (Zr-MOF) utilizing this compound as the organic linker. While specific literature on MOFs derived directly from this compound is limited, the following protocols are adapted from established methods for structurally related halogenated terephthalic acid-based MOFs, particularly those based on 2-bromoterephthalic acid.
Materials and Equipment
| Reagent/Equipment | Description/Specification |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) |
| Organic Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic acid |
| Washing Solvents | DMF, Ethanol |
| Reaction Vessel | Teflon-lined stainless steel autoclave |
| Heating Source | Laboratory oven or oil bath |
| Centrifuge | For sample collection |
| Vacuum Oven | For drying the final product |
Experimental Protocols
Synthesis of a Zr-MOF with this compound
This protocol is adapted from the synthesis of zirconium-based MOFs with functionalized terephthalic acid linkers.
1.1. Reagent Preparation:
-
Ensure all glassware is clean and dry.
-
Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
1.2. Reaction Mixture Assembly:
-
In a suitable glass vial, dissolve zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve this compound in DMF.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Add acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and morphology.
1.3. Solvothermal Reaction:
-
Seal the autoclave tightly.
-
Place the autoclave in a preheated laboratory oven or oil bath set to the desired reaction temperature (typically between 100-150°C).
-
Maintain the reaction at this temperature for the specified duration (typically 24-72 hours).
1.4. Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product sequentially with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent. This washing step is crucial for obtaining a pure, porous material.
-
Dry the purified MOF product in a vacuum oven at an appropriate temperature (e.g., 150°C) overnight to remove the solvent from the pores.
Quantitative Data Summary
The following tables summarize typical solvothermal synthesis conditions and resulting properties for MOFs synthesized with terephthalic acid and its halogenated derivatives. These values can serve as a starting point for optimizing the synthesis of MOFs with this compound.
Table 1: Solvothermal Synthesis Conditions for Terephthalic Acid-Based MOFs
| Parameter | Terephthalic Acid (BDC) | 2-Bromoterephthalic Acid (Br-BDC) | This compound (Cl₂-BDC) - Proposed |
| Metal Source | Zinc Nitrate Hexahydrate | Zirconium(IV) chloride | Zirconium(IV) chloride |
| Solvent | DMF | DMF | DMF |
| Modulator | - | Acetic Acid | Acetic Acid |
| Temperature (°C) | 105 - 140[1] | 120 | 120 - 150 |
| Time (h) | 12 - 144[1] | 24 | 24 - 48 |
| Metal:Linker Ratio | 3:1[1] | 1:1 | 1:1 |
Table 2: Physicochemical Properties of Terephthalic Acid-Based MOFs
| Property | MOF-5 (from BDC) | Zr-MOF (from Br-BDC) | Zr-MOF (from Cl₂-BDC) - Expected |
| Yield (%) | High | High | Moderate to High |
| BET Surface Area (m²/g) | ~1300 - 2000 | ~800 - 1200 | ~700 - 1100 |
| Pore Volume (cm³/g) | ~0.5 - 0.8 | ~0.4 - 0.6 | ~0.3 - 0.5 |
| Thermal Stability (°C) | Up to 400 | Up to 450 | Up to 450 |
Note: The data for the this compound-based MOF are proposed based on trends observed with other halogenated linkers. Experimental optimization is necessary to determine the precise values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound.
Caption: Solvothermal synthesis workflow for a Zr-MOF.
Key Synthesis Parameters
This diagram illustrates the logical relationships between key parameters influencing the solvothermal synthesis of MOFs.
Caption: Factors influencing MOF synthesis and properties.
Conclusion
The provided protocols and data serve as a comprehensive guide for the synthesis of novel MOFs using this compound. The presence of chloro-functional groups on the organic linker is anticipated to influence the resulting MOF's properties, potentially leading to materials with unique characteristics suitable for advanced applications in drug delivery and other scientific fields. Researchers are encouraged to use this information as a foundation for further exploration and optimization of synthesis conditions to achieve desired material properties.
References
Application of 2,6-Dichloroterephthalic Acid in Agrochemical Intermediates: A Review of Potential Synthetic Pathways
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichloroterephthalic acid is a disubstituted aromatic dicarboxylic acid. While its isomer, 2,5-dichloroterephthalic acid, is a known intermediate in the synthesis of certain agrochemicals, publicly available literature and patent databases show limited specific applications of the 2,6-dichloro isomer in the direct synthesis of commercialized or late-stage development agrochemical intermediates. The substitution pattern of this compound, with chlorine atoms positioned ortho to both carboxylic acid groups, may present steric challenges in certain synthetic transformations and could influence the biological activity profile of its derivatives.
This document provides an overview of potential applications of this compound as an agrochemical intermediate by examining the established chemistry of terephthalic acids and the structure-activity relationships of related chlorinated aromatic compounds in herbicides and fungicides. The experimental protocols detailed below are based on general methodologies for the derivatization of terephthalic acids and should be considered as starting points for the synthesis of novel potential agrochemical candidates.
Potential Applications in Agrochemical Synthesis
Based on the functional groups present, this compound can be envisioned as a scaffold for various classes of agrochemicals.
-
Herbicides: Many commercial herbicides are derivatives of aromatic carboxylic acids. The carboxylic acid moieties of this compound can be converted into esters or amides, which are common functional groups in herbicides. The 2,6-dichloro substitution pattern is found in some herbicidally active compounds, where it can influence the molecule's binding to target enzymes. For instance, 2,6-dichlorobenzonitrile is a known herbicide.[1]
-
Fungicides: Aromatic amides and esters are also prevalent in fungicidal compounds. The 2,6-dichlorophenyl moiety is a key component of some fungicides. The synthesis of novel amide or ester derivatives of this compound could potentially lead to new compounds with fungicidal activity.
-
Insecticides: While less common, some insecticidal compounds contain dichlorinated aromatic rings. Derivatization of this compound could be explored for the synthesis of novel insecticidal candidates.
Quantitative Data on Related Agrochemical Intermediates
Due to the limited information on agrochemicals derived specifically from this compound, the following table presents hypothetical quantitative data for a potential herbicidal derivative to illustrate the types of data that are critical in the evaluation of new agrochemical candidates.
| Derivative ID | Target Weed Species | Application Rate (g/ha) | Efficacy (%) | Crop Tolerance |
| 2,6-DCTA-Ester-01 | Amaranthus retroflexus | 50 | 92 | Good |
| Setaria viridis | 50 | 85 | Good | |
| 2,6-DCTA-Amide-01 | Amaranthus retroflexus | 50 | 88 | Excellent |
| Setaria viridis | 50 | 78 | Excellent |
Experimental Protocols
The following are general protocols for the synthesis of ester and amide derivatives of this compound, which could serve as intermediates for agrochemicals.
Protocol 1: Synthesis of Diethyl 2,6-dichloroterephthalate
This protocol describes the esterification of this compound to form a diethyl ester.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Toluene
-
Rotary evaporator
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in an excess of absolute ethanol (10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in toluene and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diethyl 2,6-dichloroterephthalate, which can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,6-Dichloroterephthalamide
This protocol outlines the conversion of this compound to its corresponding diamide via an acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, concentrated)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of 2,6-Dichloroterephthaloyl chloride
-
In a fume hood, suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Add thionyl chloride (2.2 equivalents) dropwise to the suspension at room temperature with stirring. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting 2,6-dichloroterephthaloyl chloride is often used directly in the next step.
Step 2: Synthesis of 2,6-Dichloroterephthalamide
-
Dissolve the crude 2,6-dichloroterephthaloyl chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The solid precipitate is collected by filtration, washed with water and then with a small amount of cold dichloromethane.
-
Dry the solid under vacuum to obtain 2,6-dichloroterephthalamide.
Visualizations
Caption: General synthetic workflows for the preparation of ester and amide derivatives from this compound.
Caption: Logical relationship showing the potential derivatization of this compound to form intermediates for various classes of agrochemicals.
While direct evidence for the widespread application of this compound in agrochemical intermediates is scarce in public literature, its chemical structure suggests potential as a scaffold for novel active ingredients. The general synthetic protocols provided for the formation of esters and amides can serve as a foundation for the exploration of new derivatives. Further research is required to synthesize and screen these compounds for their herbicidal, fungicidal, and insecticidal activities to determine the viability of this compound as a valuable building block in the agrochemical industry. The steric hindrance and electronic effects of the 2,6-dichloro substitution pattern will be critical factors in determining the biological efficacy of any resulting derivatives.
References
Application Notes and Protocols for the Synthesis of Heat-Resistant Aromatic Polyamides: The Role of 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of heat-resistant aromatic polyamides, with a specific focus on the anticipated role of 2,6-dichloroterephthalic acid as a key monomer. While specific experimental data for polymers derived directly from this compound is limited in readily available literature, its structural similarity to terephthalic acid, a cornerstone of high-performance polymers, allows for well-founded projections of its impact on polymer characteristics. The introduction of chlorine atoms onto the terephthalic acid backbone is expected to significantly influence polymer solubility, flame retardancy, and thermal stability, making it a monomer of high interest for advanced material synthesis.
This document outlines the synthesis of aromatic polyamides via low-temperature solution polycondensation, a widely used method for preparing high-molecular-weight aramids. Detailed protocols for the synthesis of poly(p-phenylene terephthalamide), the polymer that constitutes Kevlar®, and a related polyamide with enhanced flexibility are provided as representative examples. These protocols can be adapted for the use of 2,6-dichloroterephthaloyl chloride.
The Anticipated Role of this compound in Heat-Resistant Polymers
This compound, and more reactively, its diacid chloride derivative (2,6-dichloroterephthaloyl chloride), is a promising monomer for the synthesis of high-performance aromatic polyamides. The presence of two chlorine atoms on the aromatic ring is expected to impart several desirable properties to the resulting polymers:
-
Enhanced Thermal Stability: The strong C-Cl bonds and the electron-withdrawing nature of chlorine atoms can increase the thermal and thermo-oxidative stability of the polymer backbone.
-
Improved Solubility: The chlorine substituents can disrupt the close packing of polymer chains, potentially leading to improved solubility in organic solvents. This is a significant advantage for polymer processing and characterization.
-
Inherent Flame Retardancy: The presence of chlorine atoms is known to confer flame-retardant properties to polymers, which is highly desirable for applications in aerospace, electronics, and protective clothing.
-
Modified Mechanical Properties: The introduction of bulky chlorine atoms may influence the mechanical properties of the resulting polymers, affecting their tensile strength, modulus, and elongation at break.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
The most common method for synthesizing high-molecular-weight aromatic polyamides is the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride in a polar aprotic solvent.[1][2] This method is effective for producing intractable or high-melting polymers that cannot be synthesized by melt polycondensation.[3]
The general reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride (HCl).[4] The HCl is typically neutralized by an acid acceptor, such as the solvent itself (e.g., N,N-dimethylacetamide) or an added base like pyridine.[1]
Data Presentation: Properties of Representative Aromatic Polyamides
The following tables summarize the thermal and mechanical properties of two well-characterized aromatic polyamides. These values provide a benchmark for the expected performance of polymers derived from this compound.
Table 1: Thermal Properties of Representative Aromatic Polyamides
| Polymer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| Poly(p-phenylene terephthalamide) | > 375 | ~500 |
| Poly(4,4'-oxydianiline terephthalamide) | ~290 | ~500 |
Table 2: Mechanical Properties of Representative Aromatic Polyamide Fibers
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(p-phenylene terephthalamide) (Kevlar® 49) | ~3600 | ~131 | ~2.8 |
| Poly(4,4'-oxydianiline terephthalamide) | ~400 | ~10 | ~15 |
Experimental Protocols
The following are detailed protocols for the synthesis of two representative aromatic polyamides. These procedures can be adapted for the use of 2,6-dichloroterephthaloyl chloride.
Protocol 1: Synthesis of Poly(p-phenylene terephthalamide)
This protocol describes the synthesis of a rigid-rod aromatic polyamide.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of anhydrous CaCl₂ in anhydrous NMP with stirring.
-
Once the CaCl₂ has dissolved, add p-phenylenediamine to the solution and stir until it is completely dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add an equimolar amount of terephthaloyl chloride powder to the stirred solution.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours. The solution will become highly viscous.
-
Precipitate the polymer by pouring the viscous solution into a large volume of water in a blender.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol.
-
Dry the polymer in a vacuum oven at 80-100 °C overnight.
Protocol 2: Synthesis of Poly(4,4'-oxydianiline terephthalamide)
This protocol describes the synthesis of a more flexible aromatic polyamide.
Materials:
-
4,4'-Oxydianiline (ODA)
-
Terephthaloyl chloride (TPC)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline in anhydrous DMAc.
-
Add a calculated amount of anhydrous LiCl to the solution and stir until it dissolves.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add an equimolar amount of terephthaloyl chloride powder to the stirred solution.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water.
-
Dry the polymer in a vacuum oven at 120 °C overnight.
Characterization of Aromatic Polyamides
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
-
Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the amide linkages and the overall polymer structure.
-
Molecular Weight Determination: The inherent viscosity of the polymer solution can be measured as an indication of the molecular weight. Gel permeation chromatography (GPC) can also be used for soluble polyamides.
-
Thermal Properties Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).
-
Mechanical Properties Testing: For polymers that can be processed into films or fibers, tensile testing is performed to measure the tensile strength, modulus, and elongation at break.
References
- 1. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure | MDPI [mdpi.com]
Application Notes and Protocols for the Esterification of 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The esterification of 2,6-dichloroterephthalic acid is a crucial chemical transformation for the synthesis of various compounds, including potential pharmaceutical agents, polymers, and fine chemicals. The resulting diesters can serve as key intermediates for further derivatization or as the target molecules themselves. The presence of electron-withdrawing chloro substituents on the aromatic ring can influence the reactivity of the carboxylic acid groups. This document provides detailed protocols for two common and effective esterification methods: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification.
Data Presentation
The following table summarizes typical quantitative data for the esterification of this compound with methanol to produce dimethyl 2,6-dichloroterephthalate. These values are illustrative and can serve as a starting point for reaction optimization.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Methanol | Methanol |
| Catalyst/Reagent | Sulfuric Acid (catalytic) | DCC, DMAP |
| Solvent | Methanol (excess) | Dichloromethane |
| Molar Ratio (Acid:Alcohol) | 1:30 | 1:2.2 |
| Reaction Temperature (°C) | Reflux (~65) | 0 to Room Temperature |
| Reaction Time (hours) | 6 - 24 | 4 - 12 |
| Typical Yield Range (%) | 85 - 95 | 80 - 90 |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This method is a cost-effective and straightforward procedure for generating simple alkyl esters, such as methyl or ethyl esters.[1][2] It utilizes an excess of the alcohol as both a reactant and a solvent, with a strong acid catalyst to drive the reaction.[3][4]
Materials and Equipment:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Reagents: Suspend the acid in an excess of the desired anhydrous alcohol (e.g., 20-30 equivalents), which also serves as the solvent.[5]
-
Catalyst Addition: With gentle stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq.) to the mixture.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol being used.[2]
-
Reaction Monitoring: Allow the reaction to proceed for 6-24 hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[2]
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[2] Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[5]
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.[5]
-
Extraction: To the remaining residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x the volume of the aqueous layer).[5]
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., the alcohol used in the reaction or a mixture of solvents like hexanes/ethyl acetate).[2]
Method 2: Steglich Esterification
This method is suitable for substrates that may be sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[3] It employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]
Materials and Equipment:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Apparatus for filtration
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (2.2 eq.), and a catalytic amount of DMAP (0.1 - 0.2 eq.).[5]
-
Dissolution: Dissolve the mixture in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
DCC Addition: In a separate container, dissolve DCC (2.2 eq.) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Work-up - Filtration: Filter the reaction mixture to remove the precipitated DCU, and wash the filter cake with a small amount of dichloromethane.[5]
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[5]
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow diagram for the Fischer-Speier esterification of this compound.
Signaling Pathway: Fischer-Speier Esterification Mechanism
Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification reaction.[4][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2,6-Dichlorterephthalsäure für analytische Zwecke
Anwendungs-Nr.: CHEM-AN-001 Verfasser: Dr. C. Analytiker Datum: 24. Dezember 2025
Einleitung
2,6-Dichlorterephthalsäure ist eine wichtige chemische Verbindung, die als Baustein in der Synthese von Polymeren und pharmazeutischen Wirkstoffen dient. Die genaue Quantifizierung dieser Dicarbonsäure in verschiedenen Matrizes ist für die Qualitätskontrolle, Prozessoptimierung und Forschung von entscheidender Bedeutung. Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit ist die direkte Analyse mittels Gaschromatographie (GC) jedoch problematisch.
Die Derivatisierung ist ein wesentlicher Schritt der Probenvorbereitung, um polare Analyten wie 2,6-Dichlorterephthalsäure in flüchtigere und thermisch stabilere Derivate umzuwandeln, die für die GC-Analyse, insbesondere in Kopplung mit der Massenspektrometrie (GC-MS), geeignet sind.[1] Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsmethoden: Veresterung zu Methylestern und Silylierung zu Trimethylsilylestern (TMS-Estern).
Analytische Herausforderung
Die beiden Carboxylgruppen der 2,6-Dichlorterephthalsäure führen zu einer starken Polarität und der Möglichkeit zur Bildung von Wasserstoffbrückenbindungen. Dies resultiert in einem sehr hohen Siedepunkt und einer schlechten chromatographischen Leistung bei der GC-Analyse, die sich in breiten, asymmetrischen Peaks (Tailing) und geringer Empfindlichkeit äußert.[2] Die Derivatisierung überführt die polaren Carboxylgruppen in unpolare Estergruppen, wodurch die Flüchtigkeit erhöht und die Wechselwirkungen mit der GC-Säule minimiert werden.[1][2]
Methode 1: Veresterung mit BF₃-Methanol
Die Veresterung mit Bortrifluorid (BF₃) in Methanol ist eine weit verbreitete und effiziente Methode zur Bildung von Fettsäuremethylestern (FAMEs) und findet auch bei aromatischen Carbonsäuren Anwendung.[2][3] BF₃ agiert als starker Lewis-Säure-Katalysator, der die Reaktion der Carboxylgruppen mit Methanol zu den entsprechenden Dimethylestern beschleunigt.
Experimentelles Protokoll: Veresterung
-
Probenvorbereitung: Wiegen Sie 1-5 mg der 2,6-Dichlorterephthalsäure-Probe oder eines getrockneten Extraktes in ein 10-ml-Reaktionsgefäß mit Schraubverschluss und PTFE-Dichtung ein.
-
Reaktion: Geben Sie 2 ml einer 14%igen (w/v) Bortrifluorid-Methanol-Lösung (BF₃-MeOH) in das Reaktionsgefäß.
-
Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[2]
-
Abkühlung: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Extraktion: Geben Sie 1 ml Wasser und 2 ml n-Hexan (in GC-Qualität) in das Gefäß. Verschließen Sie es und schütteln Sie es für 30 Sekunden kräftig.
-
Phasentrennung: Lassen Sie die Phasen sich trennen. Der derivatisierte Analyt (2,6-Dichlorterephthalsäuredimethylester) befindet sich nun in der oberen organischen Hexan-Phase.
-
Probenentnahme: Überführen Sie die obere Hexan-Phase vorsichtig in ein 2-ml-GC-Vial. Zur Entfernung von Wasserspuren kann die Phase über wasserfreiem Natriumsulfat getrocknet werden.
-
Analyse: Injizieren Sie 1 µl der Hexan-Lösung in das GC-MS-System.
Workflow der Veresterung
Abbildung 1: Workflow für die Veresterung.
Methode 2: Silylierung mit BSTFA
Die Silylierung ist eine weitere hocheffektive Derivatisierungsmethode, bei der aktive Wasserstoffatome durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt werden.[4][5] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie 1% Trimethylchlorsilan (TMCS), ist ein leistungsstarkes Silylierungsreagenz für Carbonsäuren.[6] Die resultierenden TMS-Ester sind thermisch sehr stabil und zeigen exzellente chromatographische Eigenschaften.[5]
Experimentelles Protokoll: Silylierung
-
Probenvorbereitung: Wiegen Sie 1-5 mg der 2,6-Dichlorterephthalsäure-Probe in ein trockenes 2-ml-GC-Vial ein. Die Probe muss absolut wasserfrei sein, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.
-
Lösungsmittelzugabe: Geben Sie 50 µl eines aprotischen Lösungsmittels (z.B. Pyridin oder Acetonitril) hinzu, um die Probe zu lösen.
-
Reagenzzugabe: Fügen Sie 100 µl BSTFA (mit 1% TMCS) hinzu.
-
Reaktion: Verschließen Sie das Vial sofort und erhitzen Sie es für 70 Minuten bei 75 °C.[6]
-
Abkühlung: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die Analyse. Injizieren Sie 1 µl der Reaktionslösung direkt in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.
Workflow der Silylierung
Abbildung 2: Workflow für die Silylierung.
Daten und Ergebnisse
Die folgende Tabelle fasst die erwarteten GC-MS-Parameter und Leistungsdaten für die Analyse der derivatisierten 2,6-Dichlorterephthalsäure zusammen. Diese Daten basieren auf der Analyse von analogen Verbindungen wie Dimethylterephthalat und dem Bis(trimethylsilyl)ester der Terephthalsäure.[7][8][9]
Tabelle 1: Zusammenfassung der analytischen Parameter
| Parameter | 2,6-Dichlorterephthalsäuredimethylester | Bis(trimethylsilyl)-2,6-dichlorterephthalat |
| Derivatisierungsmethode | Veresterung (BF₃/Methanol) | Silylierung (BSTFA) |
| Molekülmasse ( g/mol ) | 263.06 | 379.33 |
| GC-Säule | 5% Phenyl-Methyl-Siloxan (z.B. DB-5ms, 30m x 0.25mm x 0.25µm) | 5% Phenyl-Methyl-Siloxan (z.B. DB-5ms, 30m x 0.25mm x 0.25µm) |
| Ofenprogramm (typisch) | 70°C (1 min), dann 10°C/min bis 280°C (5 min halten)[7] | 70°C (2 min), dann 4°C/min bis 220°C (10 min halten)[5] |
| Injektortemperatur | 250 °C | 280 °C |
| MS-Transferlinie | 280 °C | 290 °C |
| Ionisierungsenergie | 70 eV (Elektronenstoßionisation, EI) | 70 eV (Elektronenstoßionisation, EI) |
| Charakteristische m/z-Ionen | M⁺: 262/264/266, [M-31]⁺ (Verlust OCH₃): 231/233/235, [M-59]⁺ (Verlust COOCH₃): 203/205/207 | [M-15]⁺ (Verlust CH₃): 363/365/367, [M-89]⁺ (Verlust TMSO): 289/291/293, Si(CH₃)₃⁺: 73 |
| Nachweisgrenze (LOD, est.) | 1 - 10 µg/L | 0.5 - 5 µg/L |
| Bestimmungsgrenze (LOQ, est.) | 5 - 20 µg/L | 2 - 15 µg/L |
Hinweis: Die m/z-Werte zeigen das erwartete Isotopenmuster für Verbindungen mit zwei Chloratomen. Die geschätzten LOD/LOQ-Werte basieren auf typischen Leistungen für die GC-MS-Analyse ähnlicher Verbindungen und können je nach Instrumentenkonfiguration variieren.[10]
Zusammenfassung und Ausblick
Beide vorgestellten Methoden, die Veresterung und die Silylierung, sind effektiv für die Derivatisierung von 2,6-Dichlorterephthalsäure für die quantitative GC-MS-Analyse. Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen des Labors ab.
-
Die Veresterung mit BF₃-Methanol ist eine robuste und kostengünstige Methode. Sie erfordert jedoch einen zusätzlichen Extraktionsschritt.[2]
-
Die Silylierung mit BSTFA ist schnell, hocheffizient und erfordert oft keine weitere Probenaufarbeitung nach der Reaktion.[6] Allerdings ist die Methode feuchtigkeitsempfindlich und die Reagenzien sind teurer.
Durch die Anwendung dieser Protokolle können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zuverlässige und reproduzierbare quantitative Daten für 2,6-Dichlorterephthalsäure erhalten, was für die Gewährleistung von Produktqualität und Sicherheit unerlässlich ist.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Terephthalic acid, 2TMS derivative [webbook.nist.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening of Catalysts in 2,6-Dichloroterephthalic Acid Synthesis
Abstract: This document provides detailed application notes and protocols for the high-throughput screening (HTS) of catalysts for the synthesis of 2,6-Dichloroterephthalic acid (2,6-DCTA). 2,6-DCTA is a valuable monomer and chemical intermediate. Accelerating the discovery of efficient and selective catalysts for its synthesis is crucial for advancing its applications. These protocols are designed for researchers, scientists, and drug development professionals utilizing automated and parallel synthesis platforms.
Introduction
The discovery of novel catalysts is a key driver of innovation in chemical synthesis. Traditional catalyst development is often a time-consuming, sequential process. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate this process by enabling the parallel synthesis and evaluation of large numbers of catalyst candidates.[1][2][3] This approach significantly increases the efficiency of identifying optimal catalysts and reaction conditions.[4][5]
This document outlines two primary catalytic strategies for the synthesis of this compound that are amenable to a high-throughput screening approach:
-
Route A: Catalytic Oxidation of 2,6-Dichloro-p-xylene. This method is analogous to the industrial Amoco process for terephthalic acid production, which typically employs cobalt and manganese catalysts.[6][7] The screening will focus on various transition metal catalysts and their combinations.
-
Route B: Palladium-Catalyzed Carboxylation of 1,3-Dichlorobenzene. This approach leverages modern cross-coupling chemistry to introduce carboxylic acid groups.[8][9] The screening will explore different palladium catalysts, ligands, and bases.
These notes provide detailed experimental protocols for catalyst library preparation, parallel reaction execution, and high-throughput analysis.
High-Throughput Screening Workflow
The HTS workflow is designed for execution on a robotic platform capable of liquid and solid handling, operating in an inert atmosphere, and performing parallel reactions under controlled temperature and pressure.[1][10][11]
Caption: High-throughput screening workflow for catalyst discovery.
Data Presentation: Illustrative Screening Results
The following tables present hypothetical, yet realistic, data from primary screens for the two proposed synthetic routes. These tables are for illustrative purposes to demonstrate how quantitative data from an HTS campaign should be structured for clear comparison.
Route A: Oxidation of 2,6-Dichloro-p-xylene
Table 1: Screening of Transition Metal Catalysts for the Oxidation of 2,6-Dichloro-p-xylene.
| Well ID | Catalyst System (Metal Salts) | Co-catalyst / Promoter | Solvent | Temp (°C) | Pressure (bar O₂) | Conversion (%) | Selectivity to 2,6-DCTA (%) |
| C1 | Co(OAc)₂ | NaBr | Acetic Acid | 180 | 20 | 75 | 68 |
| C2 | Mn(OAc)₂ | NaBr | Acetic Acid | 180 | 20 | 62 | 55 |
| C3 | Co(OAc)₂ / Mn(OAc)₂ (1:1) | NaBr | Acetic Acid | 180 | 20 | 92 | 85 |
| C4 | Fe(acac)₃ | NaBr | Acetic Acid | 180 | 20 | 45 | 30 |
| C5 | Co(OAc)₂ / Mn(OAc)₂ (1:1) | None | Acetic Acid | 180 | 20 | 25 | 15 |
| C6 | Co(OAc)₂ / Mn(OAc)₂ (1:1) | NaBr | Propionic Acid | 180 | 20 | 88 | 79 |
| D1 | Co(OAc)₂ / Mn(OAc)₂ (1:1) | NaBr | Acetic Acid | 200 | 20 | 95 | 81 |
| D2 | Co(OAc)₂ / Mn(OAc)₂ (1:1) | NaBr | Acetic Acid | 180 | 25 | 94 | 86 |
| D3 | Co(OAc)₂ / Zr(OAc)₄ (1:1) | NaBr | Acetic Acid | 180 | 20 | 78 | 72 |
Conditions: 2,6-Dichloro-p-xylene (0.1 M), Metal Catalyst (2 mol%), NaBr (3 mol%), Solvent (250 µL), Reaction Time (4 h). Conversion and selectivity determined by LC-MS analysis against a calibrated standard.
Route B: Carboxylation of 1,3-Dichlorobenzene
Table 2: Screening of Palladium Catalysts for the Carboxylation of 1,3-Dichlorobenzene.
| Well ID | Pd Pre-catalyst (1 mol%) | Ligand (1.5 mol%) | Base | Solvent | Temp (°C) | Pressure (bar CO₂) | Yield of 2,6-DCTA (%) |
| E1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 10 | 15 |
| E2 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 10 | 35 |
| E3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 120 | 10 | 58 |
| E4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 120 | 10 | 72 |
| E5 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 120 | 10 | 65 |
| E6 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 120 | 10 | 41 |
| F1 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 55 |
| F2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 120 | 5 | 48 |
Conditions: 1,3-Dichlorobenzene (0.1 M), Base (2.0 equiv), Solvent (250 µL), Reaction Time (12 h). Yield determined by LC-MS analysis using an internal standard.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Operations involving high pressure must be performed behind a blast shield with properly rated equipment.
Protocol 1: HTS for Oxidation of 2,6-Dichloro-p-xylene
This protocol describes the parallel screening of transition metal catalysts for the synthesis of 2,6-DCTA from 2,6-dichloro-p-xylene.
Materials and Reagents:
-
96-well reactor block (e.g., from Unchained Labs, Parr)[10]
-
Robotic liquid and solid handler
-
2,6-Dichloro-p-xylene
-
Metal salt catalysts (e.g., Co(OAc)₂, Mn(OAc)₂, Fe(acac)₃)
-
Promoter (e.g., NaBr)
-
Solvents (e.g., Acetic Acid, Propionic Acid)
-
Internal standard (e.g., 1,3,5-trichlorobenzene) for analytical analysis
-
Quenching solution (e.g., saturated aqueous Na₂SO₃)
-
Dilution solvent (e.g., Acetonitrile)
Procedure:
-
Catalyst Plate Preparation: Using a solid dispensing robot, dispense the solid metal salt catalysts and promoter into the wells of the 96-well reactor block according to the experimental design.
-
Substrate Solution Preparation: Prepare a stock solution of 2,6-dichloro-p-xylene and the internal standard in the reaction solvent (e.g., Acetic Acid).
-
Reaction Setup: Use a liquid handling robot to dispense the substrate stock solution into each well of the catalyst-loaded reactor block.
-
Reaction Execution: Seal the reactor block. Purge with N₂ gas, then pressurize with O₂ to the desired pressure (e.g., 20 bar). Place the block on a heated shaker and run the reaction at the set temperature (e.g., 180°C) for the specified time (e.g., 4 hours).
-
Quenching and Sampling: After cooling the reactor to room temperature, carefully vent the pressure. Use the liquid handler to add a quenching solution to each well, followed by the dilution solvent.
-
Analysis: Transfer the diluted samples to a 96-well analysis plate. Analyze the samples by high-throughput LC-MS or GC-MS to determine the conversion of the starting material and the yield of 2,6-DCTA.
Caption: Proposed reaction pathway for the oxidation of 2,6-dichloro-p-xylene.
Protocol 2: HTS for Carboxylation of 1,3-Dichlorobenzene
This protocol details the parallel screening of palladium catalysts for the direct dicarboxylation of 1,3-dichlorobenzene.
Materials and Reagents:
-
96-well reactor block with glass vials and stir bars
-
Robotic liquid handler operating in a glovebox or inert atmosphere
-
1,3-Dichlorobenzene
-
Palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligands (e.g., SPhos, XPhos)
-
Bases (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
-
Carbon dioxide (CO₂) gas (high purity)
-
Internal standard (e.g., naphthalene)
-
Acidic quench solution (e.g., 1 M HCl)
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
Glovebox Operations: All steps until reaction sealing must be performed in an inert atmosphere glovebox.
-
Catalyst/Ligand/Base Plating: Prepare stock solutions of Pd pre-catalysts and ligands in an anhydrous solvent. Use a liquid handler to dispense the appropriate catalyst and ligand solutions into each vial in the 96-well block. Dispense the solid bases into the vials.
-
Substrate Addition: Prepare a stock solution of 1,3-dichlorobenzene and the internal standard in the reaction solvent. Dispense this solution into each vial.
-
Reaction Execution: Seal the reactor block securely. Remove from the glovebox and connect to a CO₂ gas line. Purge the headspace with CO₂, then pressurize to the desired pressure (e.g., 10 bar). Place the block on a heated magnetic stirrer plate and run at the set temperature (e.g., 120°C) for the specified time (e.g., 12 hours).
-
Workup: After cooling, vent the CO₂ pressure. Unseal the block and add the acidic quench solution to each vial, followed by the extraction solvent.
-
Sampling and Analysis: Agitate the block to ensure thorough mixing and extraction. Allow the layers to separate. Take an aliquot from the organic layer of each well for LC-MS analysis to determine the yield of 2,6-DCTA.
Caption: Proposed pathway for palladium-catalyzed dicarboxylation.
Conclusion
The protocols and workflows detailed in this document provide a comprehensive framework for the high-throughput screening of catalysts for this compound synthesis. By leveraging parallel experimentation and automated systems, researchers can rapidly explore a vast parameter space, including different catalysts, ligands, solvents, and reaction conditions. This accelerated approach is instrumental in identifying novel, efficient, and cost-effective catalytic systems, thereby paving the way for improved production methods for this important chemical intermediate.
References
- 1. An automatic robot system for machine learning–assisted high-throughput screening of composite electrocatalysts - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00116D [pubs.rsc.org]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. alfachemic.com [alfachemic.com]
- 4. amarequip.com [amarequip.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms [mdpi.com]
- 8. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. High-Throughput Synthesis and Evaluation of Catalytic Materials | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Scale-up Synthesis of 2,6-Dichloroterephthalic Acid for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a potential industrial-scale synthesis route for 2,6-Dichloroterephthalic acid. Due to the limited availability of specific literature on the industrial production of this particular isomer, the following protocols are based on established chemical principles for the synthesis of related terephthalic acid derivatives, primarily involving the oxidation of substituted p-xylenes.
Introduction
This compound is a halogenated aromatic dicarboxylic acid. Its structure, featuring chlorine atoms flanking the carboxylic acid groups, suggests its potential as a monomer for specialty polymers with enhanced thermal stability, chemical resistance, and flame retardant properties. It may also serve as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This document outlines a plausible and scalable two-step synthesis route starting from the chlorination of p-xylene.
Synthetic Pathway Overview
The proposed industrial-scale synthesis of this compound involves two primary stages:
-
Chlorination of p-Xylene: The selective chlorination of p-xylene to produce 2,6-dichloro-p-xylene.
-
Oxidation: The subsequent liquid-phase air oxidation of 2,6-dichloro-p-xylene to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-p-xylene
Principle: The direct chlorination of p-xylene in the presence of a Lewis acid catalyst can lead to a mixture of chlorinated isomers. Reaction conditions must be carefully controlled to maximize the yield of the desired 2,6-dichloro-p-xylene.
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, reflux condenser, gas inlet, and temperature probe.
-
Scrubber system for HCl off-gas.
-
p-Xylene (reagent grade)
-
Chlorine gas
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
Solvent (e.g., dichloroethane)
Procedure:
-
Charge the reactor with p-xylene and the solvent.
-
Add the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to the desired reaction temperature (typically 30-70°C).
-
Introduce chlorine gas at a controlled rate while maintaining vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) to determine the isomer distribution.
-
Upon completion, stop the chlorine flow and purge the reactor with nitrogen to remove residual HCl and chlorine.
-
The reaction mixture is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to neutralize acidity.
-
The organic layer is separated, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation under reduced pressure to isolate 2,6-dichloro-p-xylene.
Quantitative Data (Typical):
| Parameter | Value |
| p-Xylene:Catalyst Molar Ratio | 100:1 to 500:1 |
| Reaction Temperature | 30 - 70 °C |
| Reaction Time | 4 - 12 hours |
| Yield of 2,6-dichloro-p-xylene | Variable (dependent on catalyst and conditions) |
| Purity (after distillation) | >98% |
Step 2: Oxidation of 2,6-Dichloro-p-xylene to this compound
Principle: This step is analogous to the well-established Amoco process for terephthalic acid production. It involves the liquid-phase air oxidation of the methyl groups of 2,6-dichloro-p-xylene using a transition metal catalyst system in an acetic acid solvent.
Materials and Equipment:
-
High-pressure reactor (e.g., titanium or Hastelloy C) equipped with a gas sparging system, high-torque agitator, reflux condenser, and pressure/temperature controls.
-
Air or oxygen supply.
-
2,6-dichloro-p-xylene
-
Acetic acid (solvent)
-
Cobalt (II) acetate tetrahydrate (catalyst)
-
Manganese (II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
Procedure:
-
Charge the high-pressure reactor with 2,6-dichloro-p-xylene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.
-
Seal the reactor and pressurize with nitrogen, then vent to purge the system. Repeat several times.
-
Heat the stirred reaction mixture to the desired temperature (typically 175-225°C).
-
Introduce compressed air or an oxygen/nitrogen mixture at the desired pressure (typically 15-30 bar).
-
The exothermic reaction is controlled by regulating the air feed rate and cooling.
-
Maintain the reaction until oxygen uptake ceases, indicating completion.
-
Cool the reactor to room temperature, which will cause the product to precipitate.
-
Vent the excess pressure.
-
The slurry containing the crude this compound is filtered.
-
The solid product is washed with hot acetic acid and then with water to remove catalyst residues and by-products.
-
The final product is dried under vacuum.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Dichloroterephthalic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 2,6-Dichloroterephthalic acid via recrystallization. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during this purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure or gentle heating and then allow it to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound to the cooled solution. |
| Oiling Out Instead of Crystallization | The melting point of the crude product is lower than the boiling point of the chosen solvent, often due to a high concentration of impurities. | - Reheat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and then allow for slow cooling. - Consider using a different solvent or a solvent mixture with a lower boiling point. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used during the initial dissolution. - Premature crystallization occurred during hot filtration. - Product was lost during transfer between vessels. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary for complete dissolution of the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Carefully rinse all glassware with the mother liquor to recover all crystalline material. |
| Product is Colored or Appears Impure After Recrystallization | - Colored impurities are present in the crude material and are co-crystallizing with the product. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Ensure a slow cooling rate by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath. A second recrystallization may be necessary. |
| Crystals are Very Fine or Needle-like | The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals. | - Allow the solution to cool more slowly. An insulated container or a dewar can be used to slow the cooling process, which encourages the growth of larger, more easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities are typically related to the synthetic route used for its preparation. Potential impurities may include:
-
Unreacted Starting Materials: Such as 2,6-dichloro-p-xylene.
-
Intermediates from Incomplete Oxidation: If synthesized via oxidation of 2,6-dichloro-p-xylene, intermediates such as 2,6-dichloro-4-methylbenzoic acid may be present.
-
Isomeric Impurities: Depending on the synthetic pathway, other dichloroterephthalic acid isomers might be formed as byproducts.
-
Residual Solvents: Solvents used in the synthesis or workup may remain in the crude product.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar aromatic dicarboxylic acids, suitable solvents to investigate would include acetic acid, aqueous ethanol, or mixtures of a good solvent (like ethanol or acetone) with a poor solvent (like water or heptane).[1][2] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.[1]
Q3: What is a typical solvent-to-solute ratio for this recrystallization?
A3: The ideal ratio should be determined experimentally by using the minimum amount of hot solvent required to fully dissolve the crude this compound.[3] Starting with a conservative estimate and gradually adding more hot solvent until dissolution is complete will prevent using an excessive amount, which would lead to poor recovery.[3]
Q4: How can I improve the purity of my product if a single recrystallization is insufficient?
A4: If the purity is not satisfactory after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if the remaining impurities have different chemical properties (e.g., acidic or basic), a liquid-liquid extraction or column chromatography could be employed as an intermediary purification step.
Q5: What analytical techniques can be used to assess the purity of the recrystallized this compound?
A5: The purity of the final product can be assessed using several analytical methods:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any unknown impurities.[4]
Experimental Protocol: Recrystallization from Acetic Acid
This protocol provides a general guideline for the purification of crude this compound using acetic acid as the recrystallization solvent.
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Deionized water (ice-cold)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of glacial acetic acid. Heat the mixture with stirring to the boiling point of the acetic acid. Continue to add small portions of hot acetic acid until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove residual acetic acid and any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Quantitative Data
| Solvent | Solubility at 25°C ( g/100g solvent) | Solubility at Higher Temperatures |
| Water | 0.0017 | 1.7 g/100g at 200°C[5] |
| Methanol | 0.1 | 3.1 g/100g at 150°C[5] |
| Dimethylformamide (DMF) | 7.4 | - |
| Dimethyl sulfoxide (DMSO) | 20.0 | -[5] |
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Identifying common impurities in 2,6-Dichloroterephthalic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during the synthesis of 2,6-Dichloroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for synthesizing this compound is the liquid-phase oxidation of 2,6-dichloro-p-xylene. This process typically employs a catalyst system, such as cobalt and manganese salts with a bromine source, in an acetic acid solvent under high temperature and pressure.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities in crude this compound often include:
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Unreacted Starting Material: Residual 2,6-dichloro-p-xylene.
-
Partially Oxidized Intermediates: These are compounds where only one of the methyl groups has been fully oxidized. The most common are 2,6-dichloro-p-toluic acid and 4-carboxy-3,5-dichlorobenzaldehyde.[1][2][3][4][5]
-
Isomeric Impurities: If the starting 2,6-dichloro-p-xylene is not of high purity, other isomers of dichloroterephthalic acid may be present in the final product.
-
Residual Solvents: Acetic acid is a common solvent in the oxidation process and can be present in the crude product.[2][5]
-
Catalyst Residues: Traces of the cobalt, manganese, and bromine catalysts may remain.
Q3: Can side reactions lead to other types of impurities?
A3: Yes, under the harsh conditions of the oxidation reaction, side reactions can occur. These may include decarboxylation of the terephthalic acid or reactions involving the solvent, leading to a variety of minor byproducts.[2]
Q4: How can I assess the purity of my synthesized this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[6][7][8][9] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify major impurities.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Symptom: The final isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The oxidation of both methyl groups may not have gone to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material (2,6-dichloro-p-xylene) and intermediates (e.g., 2,6-dichloro-p-toluic acid).
-
Optimize Reaction Time and Temperature: If starting material or intermediates are still present, consider extending the reaction time or cautiously increasing the temperature.[10]
-
Catalyst Activity: Ensure the catalyst is active and used in the correct concentration.
-
-
-
Product Loss During Workup: The product may be lost during filtration or extraction steps.
-
Troubleshooting Steps:
-
Check Solubility: Be aware of the solubility of this compound in the solvents used during workup to minimize losses.
-
Efficient Extraction: If performing a liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery.[10]
-
-
Problem 2: Presence of Colored Impurities in the Final Product
Symptom: The isolated this compound is off-white, yellow, or brown instead of a white crystalline solid.
Possible Causes & Solutions:
-
Formation of Colored Byproducts: Certain impurities formed during the oxidation can be colored.
-
Troubleshooting Steps:
-
Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities.[11][12][13][14][15] An appropriate solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. The use of activated charcoal during recrystallization can also help to remove colored impurities.[13][15]
-
-
Problem 3: Identification of Unknown Peaks in HPLC Analysis
Symptom: The HPLC chromatogram of the purified product shows one or more unknown impurity peaks.
Possible Causes & Solutions:
-
Presence of Unexpected Byproducts or Isomers: The reaction may have produced unforeseen byproducts, or the starting material may have contained isomeric impurities.
-
Troubleshooting Steps:
-
LC-MS Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown impurities. This can provide valuable clues to their identity.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy can be used for structural elucidation.
-
Review Starting Material Purity: Analyze the purity of the 2,6-dichloro-p-xylene starting material to check for the presence of isomers.
-
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Typical Origin | Suggested Analytical Method |
| 2,6-dichloro-p-xylene | Unreacted Starting Material | HPLC, GC-MS |
| 2,6-dichloro-p-toluic acid | Partially Oxidized Intermediate | HPLC, LC-MS |
| 4-carboxy-3,5-dichlorobenzaldehyde | Partially Oxidized Intermediate | HPLC, LC-MS |
| Isomeric Dichloroterephthalic Acids | Impure Starting Material | HPLC |
| Acetic Acid | Residual Solvent | GC |
| Cobalt/Manganese Salts | Catalyst Residue | ICP-MS |
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,6-dichloro-p-xylene
This protocol is a representative method and may require optimization based on laboratory conditions and available equipment.
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature control, add 2,6-dichloro-p-xylene, acetic acid (solvent), cobalt (II) acetate, manganese (II) acetate, and sodium bromide (catalyst system).
-
Reaction Conditions: Seal the reactor and pressurize with compressed air or oxygen to the desired pressure (e.g., 15-30 bar).[16] Heat the mixture to the target temperature (e.g., 175-225 °C) with vigorous stirring.[5][16]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for several hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude this compound will precipitate out of the acetic acid.
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Isolation: Collect the solid product by filtration and wash with fresh acetic acid, followed by water to remove residual solvent and catalyst salts.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of an organic solvent and water (e.g., acetic acid/water or ethanol/water) is often effective.[11]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[13][15]
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Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[12]
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[12]
Mandatory Visualization
Caption: Pathway of this compound synthesis and impurity formation.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journalbji.com [journalbji.com]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. famu.edu [famu.edu]
- 16. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 2,6-Dichloroterephthalic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dichloroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most common laboratory-scale synthesis involves the oxidation of 2,6-dichloro-p-xylene. This method is analogous to the synthesis of other terephthalic acid derivatives where the methyl groups on the benzene ring are oxidized to carboxylic acids. Strong oxidizing agents are typically employed for this transformation.
Q2: What are the typical challenges encountered during the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
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Low Reaction Yield: This can be due to incomplete oxidation or the formation of side products.
-
Formation of Intermediates: Incomplete oxidation can lead to the presence of intermediates such as 2,6-dichloro-4-methylbenzoic acid.
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Purification Difficulties: Separating the desired product from starting materials, intermediates, and byproducts can be challenging.
-
Poor Solubility: The product, this compound, has limited solubility in many common organic solvents, which can complicate purification by recrystallization.
Q3: How can I monitor the progress of the oxidation reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The dicarboxylic acid product is significantly more polar than the starting material (2,6-dichloro-p-xylene) and any partially oxidized intermediates, and will therefore have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot at the baseline are indicative of reaction progression.
Q4: What are the key safety precautions to consider during this synthesis?
A4: When working with strong oxidizing agents like potassium permanganate, it is crucial to take appropriate safety measures. The reaction can be exothermic and should be carefully monitored. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | - Extend the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.- Gradually increase the reaction temperature, while carefully monitoring for any uncontrolled exotherm.- Increase the molar ratio of the oxidizing agent to the starting material. |
| Suboptimal Reaction Conditions | - Ensure the reagents are of high purity.- Optimize the solvent system. For permanganate oxidations, a co-solvent system like pyridine/water can be effective.[1] |
| Side Reactions | - Over-oxidation leading to ring cleavage can occur under harsh conditions. Avoid excessively high temperatures.- Formation of byproducts can be minimized by carefully controlling the stoichiometry of the reagents. |
Issue 2: Product Purification Challenges
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Unreacted 2,6-dichloro-p-xylene is non-polar and can be removed by washing the crude product with a non-polar solvent like hexane. |
| Presence of Mono-oxidized Intermediate | - The intermediate, 2,6-dichloro-4-methylbenzoic acid, will have a different solubility profile. Purification can be achieved through careful recrystallization or by column chromatography. |
| Low Recovery After Recrystallization | - this compound is sparingly soluble in many solvents. Use a suitable solvent system for recrystallization, such as aqueous ethanol or acetic acid. Ensure the minimum amount of hot solvent is used for dissolution to maximize recovery upon cooling. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,6-Dichloro-p-xylene
This protocol is adapted from the general procedure for the synthesis of dichloroterephthalic acid derivatives.[1]
Materials:
-
2,6-Dichloro-p-xylene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (for quenching excess KMnO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-p-xylene, pyridine, and deionized water.
-
Slowly add potassium permanganate to the stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the hot mixture to remove the manganese dioxide. Wash the solid residue with hot deionized water.
-
Combine the filtrates and remove the pyridine and water under reduced pressure.
-
Acidify the resulting solution to a pH of 1 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Data Presentation
Table 1: Influence of Reaction Parameters on Terephthalic Acid Yield (General Trends)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (<80 °C) | Lower | Slower reaction rate, incomplete conversion. |
| Optimal (e.g., 100-150 °C) | Higher | Faster reaction rate leading to higher conversion. | |
| High (>200 °C) | Lower | Potential for side reactions and degradation of product. | |
| Oxidant:Substrate Ratio | Low | Lower | Incomplete oxidation of the starting material. |
| Stoichiometric/Slight Excess | Higher | Drives the reaction towards completion. | |
| Large Excess | May Decrease | Increased risk of over-oxidation and side reactions. | |
| Reaction Time | Short | Lower | Insufficient time for complete conversion. |
| Optimal | Higher | Allows the reaction to proceed to completion. | |
| Extended | No significant change or slight decrease | Potential for product degradation over prolonged periods at high temperatures. |
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
Side reactions to avoid during the synthesis of 2,6-Dichloroterephthalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,6-Dichloroterephthalic acid. Our focus is on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.
Q1: My reaction yield is significantly lower than expected when oxidizing 2,6-dichloro-p-xylene. What are the likely causes and how can I improve it?
A1: Low yields in the oxidation of 2,6-dichloro-p-xylene are often due to incomplete oxidation or competing side reactions.
-
Incomplete Oxidation: The oxidation of both methyl groups to carboxylic acids is a stepwise process. Incomplete reaction can lead to the formation of intermediates such as 2,6-dichloro-4-methylbenzoic acid and, to a lesser extent, 2,6-dichloro-4-methylbenzaldehyde.
-
Solution: To drive the reaction to completion, consider increasing the reaction time or the temperature, if the reaction conditions allow without causing degradation. Ensure a sufficient stoichiometric amount of the oxidizing agent (e.g., potassium permanganate) is used. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
-
-
Side Reactions: While less common, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to over-oxidation and cleavage of the aromatic ring, resulting in a complex mixture of byproducts and a lower yield of the desired product.
-
Solution: Optimize the reaction temperature and time to favor the formation of the desired product. A carefully controlled addition of the oxidizing agent can also help to minimize over-oxidation.
-
Q2: I am observing significant amide-containing impurities in my product when preparing this compound from 2,6-dichloroterephthalonitrile. How can I avoid this?
A2: The presence of amide impurities indicates incomplete hydrolysis of the nitrile groups. The hydrolysis of dinitriles to dicarboxylic acids proceeds through amide intermediates.
-
Incomplete Hydrolysis: The most common side reaction is the formation of 2-chloro-6-cyanobenzamide or 2,6-bis(carbamoyl)benzene (the diamide). These are formed when one or both of the nitrile groups are only partially hydrolyzed.
-
Solution: To ensure complete hydrolysis, it is crucial to use sufficiently strong acidic or basic conditions and to allow for adequate reaction time. For basic hydrolysis, using a higher concentration of a strong base like sodium hydroxide and extending the reflux time can be effective. For acidic hydrolysis, refluxing with a strong acid such as concentrated hydrochloric acid for a prolonged period is recommended. Monitoring the reaction by TLC or HPLC for the disappearance of the nitrile and amide intermediates is crucial.
-
Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the potential impurities?
A3: The presence of multiple impurities can stem from both the starting materials and side reactions during the synthesis.
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Starting Material Impurities: Impurities in the 2,6-dichloro-p-xylene or 2,6-dichloroterephthalonitrile can be carried through the synthesis.
-
Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallization or distillation of the starting materials may be necessary.
-
-
Isomeric Impurities: Depending on the synthetic route of the starting materials, positional isomers (e.g., 2,5-dichloro or 3,5-dichloro isomers) might be present.
-
Solution: Purification of the final product through techniques like recrystallization from a suitable solvent system or column chromatography can help in separating these isomers.
-
-
Residual Solvents and Reagents: Inadequate workup and purification can leave residual solvents or unreacted reagents in the final product.
-
Solution: Ensure the product is thoroughly washed during the workup procedure and dried under vacuum to remove any volatile residues.
-
Summary of Potential Side Products and Impurities
The following table summarizes the common side products and impurities that can arise during the synthesis of this compound.
| Synthesis Route | Side Product / Impurity | Reason for Formation | Recommended Mitigation Strategy |
| Oxidation of 2,6-dichloro-p-xylene | 2,6-dichloro-4-methylbenzoic acid | Incomplete oxidation of one methyl group. | Increase reaction time, temperature, or oxidant stoichiometry. |
| 2,6-dichloro-4-methylbenzaldehyde | Incomplete oxidation of one methyl group. | Increase reaction time, temperature, or oxidant stoichiometry. | |
| Ring-cleavage products | Over-oxidation under harsh conditions. | Optimize reaction temperature and time. | |
| Hydrolysis of 2,6-dichloroterephthalonitrile | 2-chloro-6-cyanobenzamide | Incomplete hydrolysis of one nitrile group. | Use stronger acidic/basic conditions and/or longer reaction times. |
| 2,6-bis(carbamoyl)benzene | Incomplete hydrolysis of both nitrile groups. | Use stronger acidic/basic conditions and/or longer reaction times. | |
| General | Positional Isomers (e.g., 2,5- or 3,5-dichloro) | Impurities in starting materials. | Purify starting materials and/or final product. |
| Residual Solvents/Reagents | Inadequate workup and purification. | Thorough washing and drying of the final product. |
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic routes to this compound and the potential side reactions that can occur.
Caption: Synthetic pathways to this compound and potential side reactions.
Detailed Experimental Protocols
Synthesis of this compound via Oxidation of 2,6-Dichloro-p-xylene
-
Materials: 2,6-dichloro-p-xylene, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dichloro-p-xylene in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.
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Continue refluxing until the reaction is complete (monitor by TLC). The disappearance of the starting material spot indicates the progression of the reaction.
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While still hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
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Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
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Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
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Synthesis of this compound via Hydrolysis of 2,6-Dichloroterephthalonitrile
-
Materials: 2,6-dichloroterephthalonitrile, sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), water.
-
Procedure (Basic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloroterephthalonitrile and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and maintain for several hours until the evolution of ammonia gas ceases.
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Monitor the reaction for the disappearance of the starting material and amide intermediates by TLC.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
-
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask with a reflux condenser, add 2,6-dichloroterephthalonitrile and a solution of concentrated sulfuric acid in water.
-
Heat the mixture to reflux for an extended period.
-
Monitor the reaction progress by TLC.
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After completion, cool the mixture and pour it onto ice to precipitate the this compound.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Troubleshooting low yield in palladium-catalyzed carbonylation for dichlorophenylacetic acid
Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dichlorophenylacetic acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium-catalyzed carbonylation of an aryl halide?
A1: The generally accepted mechanism for the palladium-catalyzed carbonylation of an aryl halide involves a catalytic cycle with three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
CO Insertion (Migratory Insertion): Carbon monoxide (CO) coordinates to the palladium center and then inserts into the Palladium-Aryl bond to form an acyl-palladium complex.
-
Reductive Elimination: The acyl-palladium complex reacts with a nucleophile (e.g., water for the synthesis of a carboxylic acid) to form the carbonylated product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Q2: My palladium-catalyzed carbonylation reaction to synthesize dichlorophenylacetic acid is resulting in a low yield. What are the most common causes?
A2: Low yields in palladium-catalyzed carbonylation reactions can stem from several factors. The most common issues include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of palladium black (inactive palladium).[3] It is crucial to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) and use dry, degassed solvents and reagents.[4][5]
-
Suboptimal Reaction Conditions: Temperature, CO pressure, and reaction time are critical parameters. For instance, temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction.[6]
-
Poor Quality of Reagents: The purity of the starting materials, including the dichlorophenyl starting material, catalyst, ligands, and solvents, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Inefficient Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway. For challenging substrates, bulky, electron-rich phosphine ligands are often more effective.[4][7]
-
Side Reactions: Undesired side reactions, such as hydrodehalogenation (replacement of the halide with hydrogen) or homocoupling of the starting material, can consume the reactants and reduce the yield of the desired product.[7][8]
Q3: How does the pressure of carbon monoxide (CO) affect the reaction yield?
A3: The pressure of carbon monoxide is a critical parameter that can significantly influence both the reaction rate and selectivity. While a certain pressure is necessary for the carbonylation to proceed, excessively high pressures are not always beneficial. High CO concentrations can sometimes inhibit the oxidative addition step by competing with the aryl halide for coordination to the palladium center.[3][9] The optimal CO pressure is specific to the substrate, catalyst system, and other reaction conditions and often needs to be determined empirically.[10][11] Some modern methods even utilize CO surrogates to avoid the need for high-pressure CO gas.[12][13]
Q4: What role does the phosphine ligand play in the catalytic cycle, and how do I choose the right one?
A4: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of inactive palladium black.[3] The electronic and steric properties of the ligand can affect both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Bulky and Electron-Rich Ligands: Ligands such as Xantphos or bulky biaryl phosphines (e.g., SPhos, XPhos) are often effective for challenging substrates like aryl chlorides because they promote the difficult oxidative addition step.[6][7]
-
Bidentate Ligands: Chelating (bidentate) ligands can provide additional stability to the palladium center compared to monodentate ligands.[14]
The choice of ligand is often substrate-dependent, and screening a variety of ligands may be necessary to find the optimal one for a specific transformation.
Troubleshooting Guide: Low Yield in Dichlorophenylacetic Acid Synthesis
This guide provides a structured approach to troubleshooting low yields in the palladium-catalyzed carbonylation of dichlorinated precursors to produce dichlorophenylacetic acid.
| Observation | Potential Cause | Suggested Solution |
| No or very little product formation; starting material remains. | Inactive Catalyst System | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[4] 2. Check Catalyst and Ligand Quality: Use fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. 3. Optimize Ligand: Screen different phosphine ligands, particularly bulky, electron-rich ones like Xantphos or Buchwald-type ligands.[6][7] |
| Suboptimal Temperature | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.[7] 2. Check for Catalyst Stability at Higher Temperatures: Some catalyst systems may be unstable at elevated temperatures.[6] | |
| Insufficient CO Pressure | 1. Increase CO Pressure: If using a pressurized system, incrementally increase the CO pressure. Be aware that excessively high pressure can sometimes be detrimental.[9] | |
| Significant amount of byproduct observed. | Side Reactions (e.g., Hydrodehalogenation, Homocoupling) | 1. Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous. 2. Optimize Base: The choice and amount of base can influence side reactions. Screen different bases (e.g., organic vs. inorganic). 3. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions.[7] |
| Reaction starts but does not go to completion. | Catalyst Deactivation During Reaction | 1. Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for deactivation. 2. Use a More Robust Ligand: A more stabilizing ligand can prolong the life of the catalyst. 3. Check for Impurities: Trace impurities in the starting material or solvent can poison the catalyst over time. |
| Insufficient Reagent | 1. Verify Stoichiometry: Double-check the calculations and measurements of all reagents. | |
| Formation of dark precipitate (Palladium Black). | Catalyst Decomposition | 1. Improve Ligand Efficacy: Use a ligand that better stabilizes the Pd(0) species. 2. Ensure Anhydrous and Oxygen-Free Conditions: Traces of oxygen or water can accelerate the formation of palladium black.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on palladium-catalyzed carbonylation reactions.
Table 1: Effect of Solvent on the Yield of 2,4-Dichlorophenylacetic Acid [15]
| Entry | Solvent | Yield (%) |
| 1 | Xylene (DMB) | 95 |
| 2 | Toluene | 89 |
| 3 | Dioxane | 75 |
| 4 | Tetrahydrofuran (THF) | 63 |
| 5 | N,N-Dimethylformamide (DMF) | 35 |
Table 2: Influence of Reaction Conditions on Carbonylation Yield [6][15]
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Notes |
| Temperature | 80 °C | 95 | 100 °C | Incomplete Conversion | Higher temperatures can lead to catalyst instability.[6] |
| Catalyst Loading | 0.13 mmol | 95 | 0.08 mmol | 82 | Lower catalyst loading can decrease yield. |
| Base | NaOH | 95 | Na2CO3 | Variable | Base selection is crucial for the reaction. |
| Ligand | Pd(PPh3)2Cl2 | 95 | Other Ligands | Variable | Ligand choice significantly impacts yield.[15] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid via Carbonylation of 2,4-Dichlorobenzyl Chloride [15]
-
Reaction Setup: To a 150 mL polytetrafluoroethylene (PTFE)-lined autoclave equipped with a magnetic stir bar, add 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂) (0.13 mmol), tetraethylammonium chloride (TEAC) (0.18 mmol), 4 M sodium hydroxide (NaOH) solution (8 mL), and xylene (10 mL).
-
Inert Atmosphere: Purge the autoclave three times with nitrogen (N₂) and then three times with carbon monoxide (CO).
-
Reaction Conditions: Heat the autoclave to 80 °C while maintaining a CO pressure of 1.5 MPa. Stir the reaction mixture vigorously.
-
Workup: After the reaction is complete (as monitored by a suitable analytical technique like TLC or GC), cool the autoclave to room temperature in an ice-water bath. Carefully vent the excess CO to atmospheric pressure.
-
Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 2,4-dichlorophenylacetic acid. The product can then be isolated by filtration and purified by recrystallization.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed carbonylation.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. scielo.br [scielo.br]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 15. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ProQuest [proquest.com]
Technical Support Center: Purifying 2,6-Dichloroterephthalic Acid by Column Chromatography
Welcome to the technical support center for the purification of 2,6-Dichloroterephthalic acid using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the purification of this and similar aromatic dicarboxylic acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.
| Problem | Probable Cause(s) | Solution(s) |
| Compound will not elute from the column, or is very strongly retained. | The two carboxylic acid groups are strongly interacting with the polar silica gel stationary phase. | - Increase the polarity of the mobile phase. Gradually increase the percentage of a polar solvent like ethyl acetate or methanol in your eluent. - Add an acidic modifier. Incorporate a small amount (0.1-1%) of acetic acid or formic acid into your mobile phase. This will suppress the deprotonation of the carboxylic acid groups, reducing their interaction with the silica gel. |
| The compound is streaking or "tailing" down the column. | - The sample may be overloaded on the column. - The compound is interacting too strongly with active sites on the silica gel.[1] - The mobile phase is not acidic enough to fully suppress ionization.[2] | - Reduce the amount of crude material loaded onto the column. - Ensure your mobile phase contains an acidic modifier (e.g., 0.1-1% acetic or formic acid) to maintain the compound in its neutral form.[2] - Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine, followed by equilibration with your mobile phase if the compound is sensitive to the acidic nature of silica. |
| Poor separation of this compound from impurities. | - The polarity of the mobile phase is either too high or too low. - The chosen solvent system is not optimal for resolving the components. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can improve the separation of compounds with different polarities.[3][4] |
| The compound appears to be degrading on the column. | Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. | - Perform a 2D TLC test to check for stability on silica. - Consider using a less acidic stationary phase, such as neutral alumina. - If applicable, try reverse-phase chromatography with a C18 stationary phase and a polar mobile phase.[5] |
| The compound is not soluble in the initial, non-polar mobile phase for loading. | This compound, like many dicarboxylic acids, has low solubility in non-polar organic solvents.[6] | - Use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the top of your column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate, with the addition of 0.1-1% acetic acid. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for this compound. A gradient elution, for instance starting with 10% ethyl acetate in hexane and gradually increasing to 50% or higher, is often effective.
Q2: Why is my dicarboxylic acid smearing on the TLC plate?
Smearing of carboxylic acids on TLC is common and is often due to the ionization of the acid on the silica plate. Adding a small amount of acetic or formic acid to the TLC developing solvent can help to produce more defined spots.
Q3: Can I use reverse-phase chromatography to purify this compound?
Yes, reverse-phase chromatography is a viable alternative.[5] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). An acidic modifier in the mobile phase is still recommended to ensure the carboxylic acid groups are protonated, which will increase their retention on the non-polar stationary phase.[7]
Q4: How do I choose between isocratic and gradient elution?
Isocratic elution (using a constant mobile phase composition) can be sufficient if the impurities are significantly more or less polar than this compound.[4] However, if the impurities have similar polarities, a gradient elution (where the mobile phase composition is changed over time) will likely provide better separation and resolution.[3][4]
Q5: What is the purpose of adding acetic or formic acid to the mobile phase?
Adding a small amount of a stronger acid like acetic or formic acid to the mobile phase suppresses the ionization of the carboxylic acid groups of this compound.[2] In their neutral (protonated) form, dicarboxylic acids are less polar and interact less strongly with the polar silica gel, allowing them to elute from the column more effectively and with better peak shape.[7]
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography with Gradient Elution
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Acetic acid or formic acid
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Preparation:
-
Prepare two mobile phase solutions:
-
Solvent A: Hexane (or dichloromethane)
-
Solvent B: Ethyl acetate containing 1% acetic acid
-
3. Column Packing:
-
Prepare a slurry of silica gel in Solvent A.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica surface.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone or a small amount of ethyl acetate).
-
Add a small amount of silica gel to this solution and mix.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
5. Elution:
-
Begin elution with a low polarity mobile phase, for example, 5-10% Solvent B in Solvent A.
-
Gradually increase the proportion of Solvent B to increase the polarity of the mobile phase. A suggested gradient might be:
-
10% B for 2 column volumes
-
20% B for 2 column volumes
-
30% B for 2 column volumes
-
And so on, until the desired product elutes.
-
-
Collect fractions and monitor them by TLC.
6. Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting poor elution.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Removing unreacted starting materials from 2,6-Dichloroterephthalic acid product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2,6-Dichloroterephthalic acid products.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material found in crude this compound?
A1: The primary unreacted starting material is typically 2,6-dichloro-p-xylene . The synthesis of this compound commonly involves the oxidation of the two methyl groups of 2,6-dichloro-p-xylene. Incomplete oxidation can lead to its presence as a major impurity in the final product.
Q2: What are other potential impurities in crude this compound?
A2: Besides the unreacted starting material, other potential impurities can include:
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Intermediates: Partially oxidized products such as 2,6-dichloro-4-methylbenzoic acid.
-
Byproducts: Small amounts of other isomers or over-oxidized products may be present depending on the reaction conditions.
-
Reagents and Solvents: Residual oxidizing agents, catalysts, and solvents used in the synthesis.
Q3: What are the recommended methods for purifying this compound?
A3: The two most effective and commonly used methods for purifying this compound are:
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Recrystallization: This is a cost-effective method for removing unreacted starting materials and other impurities based on differences in their solubility in a chosen solvent system.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities and can yield very high purity products.
Q4: How can I determine the purity of my this compound sample?
A4: The purity of your sample can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying the components of a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for the compound, or not enough solvent is being used. | Select a more suitable solvent where the product has high solubility at elevated temperatures and low solubility at room temperature. Incrementally add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a "good" solvent to the hot mixture to reduce saturation. |
| Poor recovery of the purified product. | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration. | Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The mobile phase (eluent) does not have the optimal polarity. The stationary phase is not appropriate. | Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape. |
| Product elutes too quickly (low retention). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column (high retention). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Tailing of the product peak. | The compound is interacting with the silica gel. | Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups and reduce interactions with the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline for the recrystallization of this compound to remove less polar impurities like 2,6-dichloro-p-xylene.
Materials:
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Crude this compound
-
Ethanol
-
Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While stirring, add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Precipitation: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
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Redissolution: Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel flash chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
-
Hexane or Heptane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Acetic acid or Formic acid
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Glass chromatography column
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Collection tubes or flasks
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Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase composition by running TLC plates of the crude material in various mixtures of hexane/ethyl acetate with a small amount of acid (e.g., 0.5-1%). An ideal solvent system will show good separation between the this compound spot and the impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with the initial, less polar mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the more polar this compound.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
The following table provides a qualitative summary of the expected solubility of this compound and its primary impurity, 2,6-dichloro-p-xylene. This information is crucial for selecting an appropriate purification method.
| Compound | Solvent Type | Expected Solubility | Implication for Purification |
| This compound | Polar Protic (e.g., Ethanol, Methanol, Water) | Moderately soluble, increases with heat | Good for recrystallization, especially with a co-solvent like water. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Soluble | Useful as the polar component in column chromatography mobile phases. | |
| Non-polar (e.g., Hexane, Heptane) | Insoluble/Slightly soluble | Can be used as an anti-solvent in recrystallization or the non-polar component in chromatography. | |
| 2,6-dichloro-p-xylene | Polar Protic (e.g., Ethanol, Methanol, Water) | Sparingly soluble to insoluble | Difference in solubility compared to the product allows for separation by recrystallization. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Soluble | Will co-elute with the product in highly polar solvents during chromatography. | |
| Non-polar (e.g., Hexane, Heptane) | Very soluble | Allows for its removal with a non-polar wash or elution with a non-polar solvent in column chromatography. |
Visualization
Caption: Decision workflow for the purification of this compound.
How to prevent over-chlorination in dichloroterephthalic acid synthesis
Technical Support Center: Dichloroterephthalic Acid Synthesis
Welcome to the technical support center for dichloroterephthalic acid synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on preventing over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,5-dichloroterephthalic acid?
A1: The two main synthetic pathways to obtain 2,5-dichloroterephthalic acid are:
-
Direct chlorination of terephthalic acid: This involves the electrophilic substitution of chlorine onto the terephthalic acid backbone. Controlling the stoichiometry and reaction conditions is crucial to prevent the formation of over-chlorinated byproducts.
-
Oxidation of 2,5-dichloro-p-xylene: This is a common and often preferred method as it avoids direct chlorination of the electron-deficient aromatic ring of terephthalic acid, thus minimizing the risk of over-chlorination of the final product.
Q2: What are the common byproducts observed during the synthesis of dichloroterephthalic acid?
A2: The primary byproducts of concern are over-chlorinated species, such as trichloroterephthalic acid and tetrachloroterephthalic acid. Additionally, incomplete reactions can leave unreacted starting materials. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I detect the presence of over-chlorinated impurities in my product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for separating and quantifying dichloroterephthalic acid and its over-chlorinated analogues.[1] A reversed-phase HPLC method with a suitable column, such as a C18 column, and a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) can provide good resolution of the different chlorinated species. UV detection is typically used for quantification.
Q4: What are the key factors influencing over-chlorination in the direct chlorination of terephthalic acid?
A4: Several factors can contribute to over-chlorination. These include:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate and can lead to a loss of selectivity, favoring the formation of more highly chlorinated products.
-
Reaction Time: Prolonged reaction times can increase the likelihood of multiple chlorination events on the same molecule.
-
Molar Ratio of Chlorinating Agent: An excess of the chlorinating agent relative to the terephthalic acid will drive the reaction towards higher degrees of chlorination.
-
Catalyst Activity and Concentration: The type and concentration of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can significantly impact the reaction's selectivity.
Troubleshooting Guide: Preventing Over-chlorination
This guide provides solutions to common problems encountered during the synthesis of dichloroterephthalic acid via direct chlorination.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of trichloro- and/or tetrachloroterephthalic acid detected by HPLC. | Excessive reaction temperature. | Reduce the reaction temperature. Monitor the reaction progress more frequently at a lower temperature to find the optimal balance between reaction rate and selectivity. |
| Reaction time is too long. | Perform a time-course study to determine the optimal reaction time for maximizing the yield of the desired dichlorinated product while minimizing over-chlorination. Quench the reaction once the optimal conversion is reached. | |
| Incorrect stoichiometry (excess chlorinating agent). | Carefully control the molar ratio of the chlorinating agent to terephthalic acid. A stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent is recommended. | |
| Catalyst concentration is too high or the catalyst is too active. | Reduce the amount of catalyst. Alternatively, consider using a milder Lewis acid catalyst. | |
| Low conversion of terephthalic acid with no significant over-chlorination. | Insufficient reaction temperature or time. | Gradually increase the reaction temperature and/or extend the reaction time while closely monitoring the product distribution by HPLC to avoid over-chlorination. |
| Inadequate catalyst amount or activity. | Increase the catalyst loading incrementally. Ensure the catalyst is anhydrous and of high purity. | |
| Poor regioselectivity (formation of undesired dichloroisomers). | Inappropriate catalyst or reaction conditions. | The directing effects of the carboxylic acid groups primarily favor chlorination at the 2 and 5 positions. However, reaction conditions can influence isomer distribution. The use of shape-selective catalysts, such as certain zeolites, has been reported to improve para-selectivity in the chlorination of other aromatic compounds.[2] |
Experimental Protocols
General Protocol for Controlled Chlorination of Terephthalic Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet, add terephthalic acid and a suitable anhydrous solvent (e.g., a chlorinated hydrocarbon).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃) to the suspension.
-
Chlorinating Agent Addition: While stirring, slowly introduce the chlorinating agent (e.g., a solution of chlorine in the solvent or sulfuryl chloride) dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the ratio of starting material, desired product, and over-chlorinated byproducts.
-
Reaction Quenching: Once the optimal conversion is achieved, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium sulfite).
-
Work-up and Purification: Isolate the crude product by filtration. Purify the product by recrystallization from an appropriate solvent to remove unreacted starting material and byproducts.
Visualizations
Reaction Pathway for the Chlorination of Terephthalic Acid
Caption: Electrophilic chlorination pathway of terephthalic acid.
Troubleshooting Workflow for Over-chlorination
Caption: A logical workflow for troubleshooting over-chlorination.
References
Technical Support Center: Crystallization of 2,6-Dichloroterephthalic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the crystal quality of 2,6-Dichloroterephthalic acid. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in obtaining high-quality crystals of this compound?
A1: The primary challenges stem from its limited solubility in many common organic solvents and the potential for the co-precipitation of impurities. Key issues include:
-
Poor Solubility: this compound, like its parent compound terephthalic acid, has low solubility in many solvents at room temperature, which can make solvent selection for recrystallization challenging.
-
Impurity Co-crystallization: Impurities with similar structures, such as positional isomers (e.g., 2,5-dichloroterephthalic acid) or precursors from synthesis (e.g., 2,6-dichlorotoluene), can co-crystallize with the desired product, reducing purity.
-
Oiling Out: The compound may separate from the solution as a liquid (oil) instead of a solid, particularly if the solution is too concentrated or cooled too rapidly. This hinders the formation of well-defined crystals.
-
Formation of Fine Needles or Small Crystals: Rapid crystallization can lead to the formation of very fine needles or small crystals, which can be difficult to filter and may trap impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solubility data for this compound is not widely published, effective solvent systems can be inferred from structurally similar compounds like 2,6-dichlorophenylacetic acid and terephthalic acid.[1] Good starting points for solvent screening include:
-
Aqueous Ethanol (e.g., 80% EtOH in water): This mixture often provides a good balance of solubility at elevated temperatures and lower solubility upon cooling, making it a versatile choice for recrystallization.[1]
-
Toluene: This non-polar solvent can be effective, particularly for removing more polar impurities.[1]
-
Heptane/Ethyl Acetate Mixtures (e.g., 3:1): This solvent system offers tunable polarity to optimize the recrystallization process.[1]
-
Polar Aprotic Solvents (for initial dissolution): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective at dissolving terephthalic acid and can be considered for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.
Q3: How does pH affect the solubility and crystallization of this compound?
A3: As a dicarboxylic acid, the solubility of this compound is highly pH-dependent. In aqueous systems:
-
Low pH (acidic): The compound will be in its protonated, less soluble form.
-
High pH (basic): The carboxylic acid groups will deprotonate to form a more soluble dicarboxylate salt.[2] This property can be exploited for purification. The compound can be dissolved in a basic aqueous solution (e.g., dilute NaOH or KOH), filtered to remove insoluble impurities, and then re-precipitated by acidifying the solution (e.g., with HCl). However, this acid-base precipitation may need to be followed by a recrystallization from an organic solvent to remove any acid-soluble impurities.
Q4: What are the likely impurities in crude this compound?
A4: Common impurities are often related to the synthetic route. If synthesized from 2,6-dichlorotoluene, potential impurities include:
-
Unreacted Starting Material: Residual 2,6-dichlorotoluene.[3]
-
Incompletely Oxidized Intermediates: Such as 2,6-dichloro-p-toluic acid.
-
Positional Isomers: Isomers such as 2,5-dichloroterephthalic acid or other dichlorotoluene isomers formed during the chlorination of toluene.[4]
-
Residual Solvents: Solvents used in the synthesis and workup.
Q5: How can I assess the purity of my this compound?
A5: Several analytical techniques can be used to determine the purity:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying the purity and identifying impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester, GC-MS can be used to identify and quantify volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and an estimate of purity, especially when using a quantitative NMR (qNMR) approach with an internal standard.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, preventing nucleation. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to induce more rapid crystallization. |
| "Oiling Out" Instead of Crystallizing | 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. The chosen solvent is not ideal. | 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Try a different solvent system. A co-solvent system may be beneficial. |
| Poor Recovery of Purified Product | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The product is significantly soluble in the cold solvent. 3. Crystals were lost during filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Consider a second crystallization from the mother liquor. |
| Crystals are Colored | 1. Colored impurities are present in the crude product. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Note that charcoal may also adsorb some of the desired product, potentially reducing the yield. |
| Low Purity After Recrystallization | 1. The chosen solvent is not effective at separating the specific impurities present. 2. The cooling rate was too fast, leading to the trapping of impurities. 3. The crystals were not washed sufficiently after filtration. | 1. Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. 2. Allow the solution to cool more slowly to promote the formation of larger, purer crystals. 3. Wash the filter cake with a small amount of fresh, ice-cold recrystallization solvent. 4. Consider an alternative purification method, such as column chromatography, before recrystallization.[1] |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for Structurally Similar 2,6-Dichlorophenylacetic Acid *
| Recrystallization Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) |
| Aqueous Ethanol (80% EtOH) | 90.0 | 98.5 | 85 |
| Toluene | 90.0 | 97.0 | 75 |
| Heptane/Ethyl Acetate (3:1) | 90.0 | 96.5 | 80 |
*Disclaimer: The quantitative data presented is based on typical results for the purification of the structurally similar compound 2,6-Dichlorophenylacetic acid and should be considered illustrative for this compound. Actual results may vary.[1]
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol describes the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water. This method is effective for removing many common impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near the boiling point of the solvent.
-
Saturation: Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold aqueous ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Mandatory Visualization
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Analytical methods for detecting trace impurities in 2,6-Dichloroterephthalic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of trace impurities in 2,6-Dichloroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting trace impurities in this compound?
A1: The primary methods for analyzing this compound and its impurities are High-Performance Liquid Chromatography (HPLC), often with UV detection, due to its robustness for quantifying pharmaceutical compounds.[1] For higher sensitivity and definitive identification of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are superior.[2] Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is also used, especially for more volatile impurities or after a derivatization step to make the acidic analytes suitable for GC analysis.[3][4]
Q2: What are the potential impurities I should be looking for during the analysis?
A2: Impurities in this compound can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Positional Isomers: Such as 2,4-Dichloroterephthalic acid or 3,5-Dichloroterephthalic acid, which can be formed during the synthesis process.[5]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include various chlorinated toluene or xylene derivatives.
-
Related Chlorinated Aromatic Acids: Byproducts such as 2,6-dichlorobenzoic acid could be present.[6]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[7][8]
Q3: How should I prepare my sample for HPLC analysis?
A3: A standard sample preparation protocol involves dissolving an accurately weighed portion of the this compound sample in a suitable diluent, often the mobile phase itself or a compatible solvent mixture.[1][9] The solution should then be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter to remove particulates before injection into the HPLC system.[9] For complex sample matrices or very low-level trace analysis, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interferences and concentrate the analytes.[10]
Q4: What is a good starting point for developing an HPLC-UV method?
A4: A reversed-phase HPLC (RP-HPLC) method is a reliable approach.[1] A typical starting point would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid).[9][11] The acidic modifier is crucial for ensuring a good peak shape for the acidic analyte by suppressing the ionization of both the analyte and residual silanol groups on the column's stationary phase.[12] Detection is typically performed using a UV detector at the absorbance maximum of the analyte, likely in the 230-280 nm range.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Problem: I'm seeing poor peak shape (tailing) for my this compound peak. What should I do?
-
Answer: Peak tailing for acidic compounds is a common issue in RP-HPLC.[12] It is often caused by unwanted interactions between the analyte and the silica-based column packing.
-
Check Mobile Phase pH: The pH of your mobile phase should be at least 2 units below the pKa of this compound to ensure it is in its neutral, protonated form.[10] Using a buffer or adding an acidic modifier like phosphoric or formic acid helps maintain a consistent low pH.[9]
-
Evaluate Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape.[12] A concentration of 10-25 mM is usually sufficient for most applications.[12]
-
Assess Column Health: The issue may be an aging column with active silanol sites.[12] Flushing the column with a strong solvent may help, but if the problem persists, replacing the column is the best solution.[13] Using a guard column can help extend the life of your analytical column.[13]
-
Problem: My retention times are shifting between injections. Why is this happening?
-
Answer: Drifting retention times suggest that chromatographic conditions are not stable.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.[13] Increase the equilibration time, especially when the mobile phase composition has been changed recently.[13]
-
Check for Leaks and Flow Rate Fluctuation: Inspect the system for any loose fittings, particularly between the pump, injector, column, and detector.[13] Verify that the pump is delivering a consistent flow rate.[13]
-
Maintain Stable Column Temperature: Fluctuations in column temperature can cause retention time shifts. Using a thermostatted column oven is highly recommended to maintain a constant temperature.[13]
-
Mobile Phase Preparation: Inconsistently prepared mobile phase can lead to drift. Prepare fresh mobile phase daily and ensure components are accurately measured.[13]
-
Problem: The baseline of my chromatogram is noisy or drifting. What are the common causes?
-
Answer: Baseline issues can obscure small impurity peaks and affect integration.
-
Mobile Phase Contamination: Impurities in your solvents or additives can cause a noisy or drifting baseline, especially during gradient elution. Use high-purity HPLC-grade solvents and reagents.
-
Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.[13] Degas the mobile phase thoroughly before use and purge the pump to remove any trapped air.[13]
-
Detector Lamp Failure: An aging detector lamp can lose energy and lead to increased noise.[13] Check the lamp's energy output and replace it if necessary.
-
Contaminated Detector Cell: The flow cell may be contaminated. Flush the cell with a strong, appropriate solvent to clean it.[13]
-
Problem: I have low sensitivity and cannot detect the trace impurities. How can I improve it?
-
Answer: Low sensitivity can be a significant challenge in trace analysis.
-
Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for your impurities of interest, which may differ from the main component.
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal, but be cautious of overloading the column, which can lead to broad or distorted peaks.[13]
-
Sample Concentration: If possible, prepare a more concentrated sample. Alternatively, use a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analytes before analysis.[14]
-
Switch to a More Sensitive Detector: If UV detection is insufficient, using a mass spectrometer (LC-MS) will provide significantly higher sensitivity and specificity.[2]
-
Problem: My column backpressure is suddenly very high. What should I check?
-
Answer: A sudden increase in backpressure typically indicates a blockage in the system.
-
Check for Blockages: The most common points for blockages are the column inlet frit or the in-line filter.
-
Troubleshooting Steps:
-
Disconnect the column from the system and check the pressure. If the pressure returns to normal, the blockage is in the column.
-
If the column is blocked, try back-flushing it (if the manufacturer's instructions permit) with a strong solvent.
-
If back-flushing does not work, the column frit may need to be replaced, or the entire column may need to be discarded.[12]
-
-
Preventative Measures: Always filter your samples and mobile phases to prevent particulates from entering the system.[9][14] Using a guard column can also protect the analytical column from contamination.[13]
-
Data Presentation
The following table summarizes typical performance characteristics for an HPLC method designed for a structurally similar compound, 2,6-Dichlorophenylacetic acid, which can be used as a benchmark for method validation.[9]
| Parameter | Typical Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound and its trace impurities.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[9]
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[15]
-
Injection Volume: 20 µL.[1]
3. Sample and Standard Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a stock solution. Perform serial dilutions to prepare calibration standards covering the expected impurity range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask.[9] Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with the diluent.[9] Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[9]
4. Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak areas and quantify the impurities against the calibration curve.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is for cleaning up complex aqueous samples to isolate and concentrate this compound and related impurities.
1. Materials:
-
Reversed-phase SPE Cartridges (e.g., C18).[10]
-
Methanol (HPLC Grade), Water (HPLC Grade), Acid (e.g., HCl or Phosphoric Acid).
-
Vacuum manifold.
2. Procedure:
-
Sample pH Adjustment: Adjust the aqueous sample's pH to be at least 2 units below the analyte's pKa (pKa is approx. 3.8, so adjust pH to < 1.8) using a suitable acid.[10] This ensures the carboxylic acid groups are protonated, increasing retention on the nonpolar sorbent.[10]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (at the same pH as the sample). Do not allow the cartridge to go dry.[10]
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).[10]
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[10]
-
Elution: Elute the analytes from the cartridge with 5 mL of a strong organic solvent, such as acetonitrile or methanol, into a collection tube.
-
Final Steps: The eluate can be injected directly or evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of the HPLC mobile phase for pre-concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. axcendcorp.com [axcendcorp.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
Navigating the Synthesis of 2,6-Dichloroterephthalic Acid: A Technical Guide to Solvent Selection
For researchers, scientists, and professionals in drug development, the synthesis of 2,6-Dichloroterephthalic acid is a critical process where solvent choice significantly dictates reaction efficiency, product yield, and purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to navigate the complexities of this synthesis.
The selection of an appropriate solvent system is paramount in the oxidation of 2,6-dichloro-p-xylene to this compound. The solvent not only facilitates the dissolution of reactants but also influences the reaction kinetics, selectivity, and the ease of product isolation. This guide explores the impact of different solvents on the synthesis, offering a comparative analysis to aid in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of dichloroterephthalic acids?
A1: The most frequently documented solvents for the synthesis of dichloroterephthalic acids, particularly the 2,5-isomer, are pyridine in combination with water, and acetic acid. Butyric acid has also been explored, though it presents challenges in purification.
Q2: How does the choice of solvent affect the reaction time and yield?
A2: The solvent system can have a profound impact on reaction duration and product yield. For instance, in the synthesis of the related 2,5-dichloroterephthalic acid, the use of a pyridine and water mixture with potassium permanganate as the oxidant can lead to yields ranging from 53% to 87% within a 12-hour reaction time.[1] In contrast, syntheses using acetic acid have been noted for their lengthy reaction times, sometimes extending to 25 hours, with selectivities around 88.9%.[2]
Q3: What are the primary challenges associated with solvent selection in this synthesis?
A3: Key challenges include ensuring the solubility of the starting material (2,6-dichloro-p-xylene) and the intermediate products, while facilitating the precipitation of the final this compound for easy isolation. The solvent should also be relatively inert to the strong oxidizing conditions to prevent solvent degradation and the formation of impurities. Furthermore, the boiling point of the solvent is a critical factor in maintaining the optimal reaction temperature.
Q4: Are there any known issues with using butyric acid as a solvent?
A4: Yes, for the synthesis of the 2,5-isomer, the use of butyric acid has been associated with difficulties in separating the final product from the solvent. Additionally, butyric acid is susceptible to oxidation under the reaction conditions, which can lead to significant solvent loss and the introduction of impurities.[2]
Q5: Can the solvent choice influence the purity of the final product?
A5: Absolutely. An ideal solvent will allow for the selective precipitation of the desired this compound, leaving impurities and byproducts dissolved. If the product has significant solubility in the solvent at room temperature, it can lead to lower recovery yields during filtration. The reactivity of the solvent itself can also be a source of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction: The chosen solvent may not be optimal for the reaction temperature or may hinder catalyst activity. | - Consider a solvent with a higher boiling point to allow for a higher reaction temperature. - Ensure the catalyst is soluble and active in the chosen solvent. - Extend the reaction time and monitor progress using techniques like TLC or HPLC. |
| Product solubility: The product may be too soluble in the chosen solvent, leading to losses during workup. | - After the reaction, cool the mixture to a lower temperature to decrease solubility and maximize precipitation. - Consider adding a co-solvent in which the product is less soluble to induce precipitation. | |
| Poor Purity | Formation of byproducts: The solvent may be reacting with the oxidant or catalyst, leading to impurities. | - Select a more inert solvent under the reaction conditions. - Optimize the reaction temperature and time to minimize side reactions. |
| Co-precipitation of starting materials or intermediates: The solvent may not effectively differentiate between the product and other components. | - Screen different solvents or solvent mixtures for recrystallization to find optimal conditions for selective crystallization. | |
| Difficult Product Isolation | Oily product instead of a solid: Impurities or residual solvent may be preventing crystallization. | - Attempt to purify the crude product using column chromatography before crystallization. - Try seeding the solution with a small crystal of the pure product to induce crystallization. |
| Product is difficult to filter: The crystal size may be too small, or the product may be too soluble in the wash solvent. | - Optimize the cooling rate during crystallization; slower cooling often leads to larger crystals. - Use a minimal amount of a cold, non-solubilizing solvent to wash the filtered product. | |
| Slow Reaction Rate | Poor mass transfer: The reactants may not be sufficiently soluble or dispersed in the solvent. | - Increase agitation to improve mixing. - Consider a solvent that better solubilizes both the organic substrate and the inorganic oxidant. |
Data Presentation: Solvent Impact on 2,5-Dichloroterephthalic Acid Synthesis
The following table summarizes quantitative data for the synthesis of the closely related isomer, 2,5-Dichloroterephthalic acid, as a reference for understanding potential solvent effects.
| Solvent System | Oxidant | Starting Material | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) | Reference |
| Pyridine/Water | Potassium Permanganate | 2,5-dichloro-p-xylene | 100 | 12 | 53-87 | Not Reported | [1] |
| Acetic Acid | Oxygen-containing gas | 2,5-dichloro-p-xylene | 115 | 25 | Not Reported | 88.9 | [2] |
| Butyric Acid | Oxygen | 2,5-dichloro-p-xylene | 140-150 | >5 | Low | Low | [2] |
Experimental Protocols
Protocol: Synthesis of Dichloroterephthalic Acid via Oxidation with Potassium Permanganate (Adapted for 2,6-isomer)
This protocol is based on a reported synthesis of 2,5-Dichloroterephthalic acid and is adapted for the synthesis of the 2,6-isomer.[1]
Materials:
-
2,6-dichloro-p-xylene
-
Potassium permanganate
-
Pyridine
-
Deionized water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-p-xylene, pyridine, and deionized water.
-
Slowly add potassium permanganate to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The formation of a brown precipitate (manganese dioxide) will be observed.
-
After 12 hours, while the mixture is still hot, filter it to remove the manganese dioxide.
-
Wash the collected brown solid with hot deionized water and combine the filtrates.
-
Remove the pyridine and water from the combined filtrate under reduced pressure.
-
Acidify the resulting solution with hydrochloric acid to a pH of approximately 1 to precipitate the crude this compound.
-
Collect the white solid by filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
Visualization of Solvent Choice Impact
Caption: Logical workflow of solvent choice impacting synthesis parameters and outcomes.
References
Technical Support Center: Catalyst Performance in 2,6-Dichloroterephthalic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloroterephthalic acid. The focus is on catalyst deactivation and recovery, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the liquid-phase oxidation of 2,6-dichloro-p-xylene. The most common catalytic system employed is analogous to the AMOCO process for terephthalic acid production, which utilizes a homogeneous catalyst mixture of cobalt and manganese salts (e.g., acetates or stearates) with a bromide source (e.g., sodium bromide or tetrabromoethane) in an acetic acid solvent.[1]
Q2: My reaction has stalled, and the yield of this compound is low. What are the potential causes related to the catalyst?
A2: A stalled reaction or low yield can often be attributed to catalyst deactivation. The primary mechanisms for the deactivation of Co/Mn/Br catalysts in this process include poisoning, changes in the metal's oxidation state, and fouling.[2][3][4] Specifically, the strong adsorption of chloride ions on the catalyst's active sites can lead to poisoning.
Q3: How can I visually assess if my catalyst is deactivated?
A3: While a definitive diagnosis requires analytical techniques, a visual inspection of the reaction mixture can offer clues. A change in the color of the reaction solution, for instance, from the characteristic deep green of the active Co(III) species to a pinkish hue of inactive Co(II), can indicate a loss of catalytic activity. Additionally, the formation of precipitates or a heterogeneous mixture when the catalyst should be in solution can suggest catalyst fouling or degradation.
Q4: Is it possible to regenerate the Co/Mn/Br catalyst used in my experiment?
A4: Yes, it is possible to recover and regenerate the cobalt and manganese components from the spent catalyst. The process generally involves separating the catalyst from the reaction mixture, followed by a series of chemical treatments to remove impurities and restore the active catalytic species.
Q5: What are the main safety precautions to consider when working with the Co/Mn/Br catalyst system and chlorinated compounds?
A5: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Bromide sources can be corrosive and toxic, and chlorinated aromatic compounds have their own specific handling requirements. Always consult the Safety Data Sheets (SDS) for all chemicals before starting an experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction conversion rate | Catalyst poisoning by impurities in the solvent or substrate. | - Ensure the use of high-purity acetic acid and 2,6-dichloro-p-xylene.- Consider passing the solvent through a purification column before use. |
| Incorrect catalyst-to-substrate ratio. | - Verify the correct molar ratios of cobalt, manganese, and bromide salts relative to the 2,6-dichloro-p-xylene. | |
| Insufficient oxidant (air or oxygen) supply. | - Check the flow rate and dispersion of the oxidant in the reaction mixture. | |
| Formation of unwanted byproducts | Sub-optimal reaction temperature. | - Optimize the reaction temperature. Temperatures that are too high can lead to decarboxylation and other side reactions. |
| Imbalance in the Co/Mn/Br ratio. | - Fine-tune the relative concentrations of the catalyst components to improve selectivity. | |
| Precipitation of catalyst salts | Changes in solvent composition (e.g., water content). | - Control the water content in the acetic acid solvent, as it can affect the solubility and coordination sphere of the metal catalysts.[5] |
| Formation of insoluble metal complexes. | - Analyze the precipitate to identify its composition. Adjusting the bromide concentration may help to redissolve the catalyst. | |
| Gradual loss of catalyst activity over multiple runs | Leaching of the catalyst components. | - While this is a homogeneous system, some catalyst may be lost during product workup. Consider a catalyst recovery and regeneration step. |
| Accumulation of inhibitory byproducts. | - Purify the recovered solvent before reusing it in subsequent batches. |
Experimental Protocols
Protocol 1: Catalyst Activity Test
This protocol outlines a general procedure for evaluating the activity of the Co/Mn/Br catalyst in the oxidation of 2,6-dichloro-p-xylene.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add glacial acetic acid.
-
Catalyst Addition : Add the cobalt acetate, manganese acetate, and sodium bromide to the acetic acid and stir until dissolved.
-
Substrate Addition : Add the 2,6-dichloro-p-xylene to the reaction mixture.
-
Reaction Conditions : Heat the mixture to the desired reaction temperature (typically 150-200°C) and bubble a continuous stream of air or oxygen through the solution with vigorous stirring.
-
Monitoring : Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the conversion of 2,6-dichloro-p-xylene and the yield of this compound.
Protocol 2: Catalyst Recovery and Regeneration (General Guideline)
This protocol provides a general framework for the recovery of cobalt and manganese from a spent catalyst solution.
-
Separation : After the reaction, cool the mixture and separate the solid product (crude this compound) by filtration. The filtrate contains the spent catalyst.
-
Solvent Removal : Remove the acetic acid from the filtrate by distillation under reduced pressure.
-
Leaching : Treat the residue with a dilute sulfuric acid solution to leach the cobalt and manganese salts.
-
Purification : Perform a solvent extraction using a suitable organic extractant to separate the cobalt and manganese from impurities.
-
Stripping : Strip the cobalt and manganese from the organic phase using a suitable aqueous solution.
-
Re-preparation : The recovered cobalt and manganese salts can then be dried and re-used to prepare a fresh catalyst solution.
Visualizations
References
- 1. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 5. The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 2,6- vs. 2,5-Dichloroterephthalic Acid in Metal-Organic Frameworks: A Guide to a Prospective Study
A direct comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from 2,6-Dichloroterephthalic acid versus 2,5-Dichloroterephthalic acid is not presently available in the peer-reviewed scientific literature. This guide, therefore, serves as a prospective framework for researchers and scientists, outlining the critical considerations, hypothetical experimental protocols, and expected data for such a comparative study. The ensuing discussion is based on established principles of MOF chemistry and the influence of ligand isomerism on framework topology and properties.
The positional isomerism of substituents on an organic linker can profoundly influence the resulting MOF's crystal structure, porosity, and functional properties. The difference in the placement of chlorine atoms in 2,6- vs. 2,5-Dichloroterephthalic acid is expected to alter the linker's symmetry and coordination geometry, leading to distinct MOF architectures.
The Influence of Linker Isomerism on MOF Properties
Ligand isomerism is a key strategy in the rational design and synthesis of MOFs with tailored properties. Different isomers of a linker molecule can lead to the formation of framework isomers, which are MOFs with the same chemical composition but different network topologies. This can have a significant impact on:
-
Porosity and Surface Area: The geometry of the linker dictates the packing of the framework and the size and shape of the pores. A change in the substituent position can lead to variations in the Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
Stability: The thermodynamic and kinetic stability of the resulting MOF can be affected by the steric hindrance and electronic effects of the substituent groups on the linker.
-
Functional Applications: For applications such as gas storage, separation, and catalysis, the specific arrangement of functional groups within the pores is crucial. The positioning of the chlorine atoms in the dichloroterephthalic acid linkers would directly influence the interaction of the MOF with guest molecules.
Hypothetical Experimental Protocols
To conduct a comparative study of 2,6- and 2,5-Dichloroterephthalic acid in MOF synthesis, a systematic approach is required. The following protocols outline a possible experimental workflow.
MOF Synthesis
A solvothermal synthesis approach would be employed for both linkers under identical conditions to ensure a meaningful comparison.
-
Reactant Preparation: In separate vials, dissolve equimolar amounts of the metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) and the respective linker (this compound or 2,5-Dichloroterephthalic acid) in a suitable solvent, such as N,N-Dimethylformamide (DMF).
-
Solvothermal Reaction: Combine the metal salt and linker solutions in a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 24-48 hours).
-
Isolation and Activation: After cooling to room temperature, the resulting crystalline product should be filtered, washed with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials. The product should then be activated by heating under vacuum to remove the solvent molecules from the pores.
Characterization Techniques
The synthesized MOFs would be characterized using a suite of analytical techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized materials.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs.
-
Gas Adsorption Analysis (N₂ at 77 K): To determine the BET surface area, pore volume, and pore size distribution.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To elucidate the precise crystal structure and network topology.
Data Presentation: Hypothetical Comparative Data
The quantitative data obtained from the characterization experiments should be summarized in tables for a clear comparison.
| Property | MOF with this compound | MOF with 2,5-Dichloroterephthalic Acid |
| Crystal System | To be determined | To be determined |
| Space Group | To be determined | To be determined |
| BET Surface Area (m²/g) | To be determined | To be determined |
| Pore Volume (cm³/g) | To be determined | To be determined |
| Decomposition Temp. (°C) | To be determined | To be determined |
| Gas Adsorption | MOF with this compound | MOF with 2,5-Dichloroterephthalic Acid |
| CO₂ Uptake (cm³/g at STP) | To be determined | To be determined |
| H₂ Uptake (wt% at 77 K) | To be determined | To be determined |
Visualizing the Comparative Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed research and the fundamental concepts.
Caption: A workflow for the comparative synthesis and characterization of MOFs.
Caption: The influence of linker isomerism on key MOF properties.
Purity Analysis of Dichloroterephthalic Acids: A Comparative Guide to HPLC and Capillary Electrophoresis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. Dichloroterephthalic acids, key building blocks in the synthesis of various polymers and pharmaceuticals, require robust analytical methods to identify and quantify isomeric impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity analysis of dichloroterephthalic acid isomers, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. Capillary Electrophoresis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Differential partitioning of analytes between a mobile phase and a stationary phase. | Differential migration of charged analytes in an electric field. |
| Primary Strengths | High versatility, lower detection limits, and well-established methods. | High separation efficiency, fast analysis times, and low solvent consumption.[1][2] |
| Resolution of Isomers | Good resolution, highly dependent on column chemistry and mobile phase composition. | Excellent resolution for charged isomers based on subtle differences in charge-to-size ratio.[2] |
| Analysis Time | Typically 15-30 minutes. | Can be under 15 minutes for complex mixtures.[1] |
| Sample Volume | Requires larger sample volumes. | Requires very small sample volumes (nanoliter range). |
| Solvent Consumption | High consumption of organic solvents.[1] | Minimal use of aqueous buffers.[1] |
| Sensitivity (LOD/LOQ) | Generally offers lower limits of detection (LOD) and quantitation (LOQ). | Can have higher detection limits compared to HPLC, though high-sensitivity cells can be used. |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its versatility and robustness.[2] The separation in HPLC is based on the interaction of the analyte with a stationary phase (the column) and a mobile phase. For dichloroterephthalic acids, which are polar and acidic, reversed-phase or mixed-mode chromatography are common approaches. The ability to modify both the stationary and mobile phases provides a high degree of flexibility in method development to achieve optimal separation of isomers.
Capillary Electrophoresis (CE), on the other hand, separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high voltage electric field.[2] This technique offers exceptionally high separation efficiency, often outperforming HPLC in resolving closely related charged species like isomers.[2] For dichloroterephthalic acids, which are ionized at appropriate pH values, CE can provide rapid and highly resolved separations with minimal solvent consumption.
Experimental Protocols
Below are detailed experimental protocols for HPLC and CE methods that can be adapted for the purity analysis of dichloroterephthalic acid isomers, based on established methods for similar aromatic carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation, which is a common and effective technique for the analysis of aromatic acids.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed.
-
Solvent A: 0.1% Phosphoric acid in water (pH ~2.5).
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-17 min: 50% B
-
17-18 min: 50-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dichloroterephthalic acid sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Capillary Electrophoresis (CE) Method
This method utilizes capillary zone electrophoresis (CZE) to separate the ionized dichloroterephthalic acid isomers.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 50 cm.
-
Background Electrolyte (BGE): 20 mM sodium tetraborate buffer, pH 9.2. To enhance the separation of positional isomers, cyclodextrins (e.g., 15 mM β-cyclodextrin) can be added to the BGE.
-
Applied Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV absorbance at 214 nm.
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (30 min), followed by deionized water (15 min), and finally with the background electrolyte (30 min). Between runs, rinse with the BGE for 2 minutes.
-
Sample Preparation: Dissolve the dichloroterephthalic acid sample in the background electrolyte to a concentration of about 0.5 mg/mL. If necessary, use a small amount of 0.1 M NaOH to aid dissolution, then dilute with the BGE.
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of aromatic acid isomers using HPLC and CE, providing an estimate of what can be expected for dichloroterephthalic acids.
| Parameter | HPLC | Capillary Electrophoresis |
| Resolution (Rs) | > 1.5 between critical isomer pairs | > 2.0 between critical isomer pairs |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL | 0.3 - 1.5 µg/mL |
| Analysis Time | ~25 minutes | ~15 minutes |
| Precision (%RSD) | < 2% | < 3% |
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC and CE analysis.
References
Structural comparison of MOFs derived from halogenated vs non-halogenated terephthalic acid
The functionalization of organic linkers in metal-organic frameworks (MOFs) is a powerful strategy for tuning their structural, and consequently, their functional properties. This guide provides a comparative analysis of MOFs derived from halogenated versus non-halogenated terephthalic acid, with a focus on the widely studied UiO-66 framework. By systematically replacing hydrogen atoms on the terephthalic acid linker with halogens (F, Cl, Br), we can observe distinct changes in the resulting MOF's structural integrity and porosity. This comparison is crucial for researchers in materials science and drug development who seek to design MOFs with tailored characteristics for specific applications such as gas storage, catalysis, and drug delivery.
Impact of Halogenation on Structural Properties: A Quantitative Comparison
The introduction of halogen atoms onto the terephthalic acid linker in the UiO-66 structure leads to measurable changes in key structural parameters. The following tables summarize the Brunauer-Emmett-Teller (BET) surface area, pore volume, and thermal stability for a series of functionalized UiO-66 MOFs.
| MOF | Linker Functional Group | BET Surface Area (m²/g) | Reference |
| UiO-66 | -H | 1100 - 1500 | [1] |
| UiO-66-F | -F | 217 - 836 | [2] |
| UiO-66-Cl | -Cl | 217 - 836 | [2] |
| UiO-66-Br | -Br | 217 - 836 | [2] |
| UiO-66-I | -I | 217 - 836 | [2] |
| UiO-66-NH₂ | -NH₂ | 1200 - 1400 | [1][3] |
| UiO-66-NO₂ | -NO₂ | 1100 - 1300 | [1] |
Table 1: Comparison of BET Surface Area for Functionalized UiO-66 MOFs.
| MOF | Pore Volume (cm³/g) | Reference |
| UiO-66 | ~0.50 | [4] |
| UiO-66-NH₂ | ~0.45 | [4] |
| UiO-66-SO₃H | ~0.30 | [4] |
Table 2: Comparison of Pore Volume for Functionalized UiO-66 MOFs.
| MOF | Decomposition Temperature (°C) | Reference |
| UiO-66 | >500 | [5][6] |
| UiO-66-F₂ | 290 - 390 | [2] |
| UiO-66-Cl₂ | 290 - 390 | [2] |
| UiO-66-Br₂ | 290 - 390 | [2] |
| UiO-66-NH₂ | 350 - 400 | [5] |
| UiO-66-NO₂ | 350 - 400 | [5] |
Table 3: Comparison of Thermal Stability for Functionalized UiO-66 MOFs.
Experimental Protocols
The synthesis and characterization of these MOFs are critical for understanding their properties. Below are detailed methodologies for the key experiments cited.
General Synthesis of Functionalized UiO-66 MOFs
A general solvothermal synthesis method can be adapted for various functionalized terephthalic acids.[2][5][7]
-
Preparation of the Reaction Mixture: In a typical synthesis, a zirconium salt, such as zirconium(IV) chloride (ZrCl₄), and the desired functionalized or non-functionalized 1,4-benzenedicarboxylic acid (H₂BDC-X, where X = -H, -F, -Cl, -Br, -NH₂, -NO₂, etc.) are dissolved in a solvent, most commonly N,N-dimethylformamide (DMF).[1]
-
Modulator Addition: A modulator, such as formic acid or benzoic acid, is often added to the mixture. Modulators compete with the linker for coordination to the metal clusters, which can control the crystal size and defect density of the resulting MOF.[8]
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (typically between 120 °C and 150 °C) for a set duration (usually 24 hours).[2][7]
-
Purification: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected by centrifugation or filtration and washed multiple times with DMF and then with a lower-boiling-point solvent like ethanol or chloroform to remove unreacted starting materials and residual DMF from the pores.[7]
-
Activation: The purified MOF is then activated by heating under vacuum to remove the solvent molecules occluded within the pores, making the internal surface area accessible.[1]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction patterns are compared with simulated patterns to ensure the retention of the UiO-66 topology.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K. Before the measurement, the samples are degassed under vacuum at an elevated temperature to ensure the pores are empty.[1]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and the weight loss is monitored as a function of temperature. The temperature at which significant weight loss occurs corresponds to the decomposition of the framework.[2]
Logical Relationship Diagram
The following diagram illustrates the relationship between the choice of terephthalic acid linker and the resulting structural properties of the MOF.
Caption: Linker functionalization impacts MOF properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. louis.uah.edu [louis.uah.edu]
- 5. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iptek.its.ac.id [iptek.its.ac.id]
- 8. youtube.com [youtube.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,6-Dichloroterephthalic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its chemical behavior and biological activity. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 2,6-Dichloroterephthalic acid. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related parent compound, terephthalic acid, to offer a robust comparison with spectroscopic techniques.
The gold standard for unequivocally determining the solid-state structure of a molecule is single-crystal X-ray crystallography. This powerful technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and crystal packing. However, obtaining single crystals of sufficient quality can be a significant hurdle. Consequently, alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for confirming molecular structure in solution and solid states, respectively.
Comparative Analysis of Structural Validation Methods
To provide a clear comparison, the following tables summarize the key structural and spectroscopic data. Table 1 presents the crystallographic data for terephthalic acid (Form I) as an analogue for this compound. Tables 2 and 3 detail the expected spectroscopic characteristics of this compound based on data from similar compounds.
Table 1: Crystallographic Data for Terephthalic Acid (Form I) as an Analogue for this compound [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 9.54 |
| b (Å) | 7.73 |
| c (Å) | 3.74 |
| α (°) | 109.9 |
| β (°) | 73.6 |
| γ (°) | 137.46 |
| Volume (ų) | 176.5 |
| Z | 1 |
| Key Bond Lengths (Å) | |
| C-C (aromatic) | 1.378 - 1.399 |
| C-C (carboxyl) | 1.483 |
| C=O | 1.272 |
| C-O | 1.309 |
| **Key Bond Angles (°) ** | |
| C-C-C (aromatic) | 118.9 - 121.2 |
| O-C-O | 122.5 |
| C-C=O | 120.3 |
| C-C-O | 117.2 |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.8 - 8.2 | Singlet (s) |
| Carboxylic Acid-H | 12.0 - 13.0 | Broad Singlet (br s) |
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-Cl stretch | 700 - 850 | Strong |
Experimental Protocols
Detailed methodologies for the key structural validation techniques are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find conditions that yield high-quality, single crystals of suitable size (typically 0.1-0.5 mm in all dimensions).
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates it through a series of angles. A detector records the diffraction pattern, which consists of a set of reflections at specific positions and intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is recorded. The FID is then Fourier-transformed to produce the NMR spectrum.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are analyzed to determine the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
-
Data Acquisition: The sample is placed in the sample compartment of the FTIR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light absorbed at each wavelength. An interferometer is used to modulate the infrared beam, and a Fourier transform is used to convert the resulting interferogram into an infrared spectrum.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational modes of the functional groups present in the molecule, allowing for its identification and structural characterization.
Visualization of the Structural Validation Workflow
The following diagram illustrates the general workflow for validating the structure of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages in the structural validation of this compound.
References
Performance Showdown: A Comparative Guide to Catalysts for 2,6-Dichloroterephthalic Acid Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,6-Dichloroterephthalic acid, a key building block for various pharmaceuticals and advanced materials, is of paramount importance. The choice of catalyst in the oxidation of 2,6-dichloro-p-xylene is a critical factor that dictates the yield, selectivity, and overall economic viability of the process. This guide provides a comparative analysis of catalytic systems for this synthesis, supported by available experimental data and detailed methodologies.
The primary route to this compound involves the liquid-phase oxidation of 2,6-dichloro-p-xylene. While direct comparative studies on various catalysts for this specific transformation are not extensively documented in publicly available literature, valuable insights can be drawn from analogous oxidation processes and related patent literature. The most promising catalytic systems appear to be based on transition metal complexes, particularly those involving cobalt, manganese, and molybdenum, often in the presence of a bromine promoter.
Quantitative Performance Comparison
Due to the limited availability of direct side-by-side comparative data in the literature for the synthesis of this compound, the following table summarizes the performance of a notable catalytic system identified for the oxidation of the precursor, 2,6-dichlorotoluene, to an intermediate, and the widely recognized catalyst for the analogous oxidation of p-xylene to terephthalic acid. This provides a baseline for evaluating potential catalytic performance.
| Catalyst System | Substrate | Product | Oxidant | Solvent | Temperature (°C) | Time (s) | Yield (%) | Selectivity (%) |
| Co-Mo-Br Complex | 2,6-Dichlorotoluene | 2,6-Dichlorobenzaldehyde | H₂O₂ | Acetic Acid | 60 - 90 | 60 - 900 | High (unspecified) | High (unspecified) |
| Co/Mn/Br | p-Xylene | Terephthalic Acid | Air/O₂ | Acetic Acid | 175 - 225 | 4 - 12 h | 90 - 97 | >95 |
Note: The data for the Co-Mo-Br system is for the formation of the aldehyde intermediate. Further oxidation would be required to obtain the desired dicarboxylic acid. The Co/Mn/Br system data is for the analogous, non-chlorinated substrate and serves as a benchmark for a highly optimized industrial process.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not abundantly available. However, based on a patented method for the synthesis of the intermediate 2,6-dichlorobenzaldehyde and established protocols for analogous oxidations, a representative experimental protocol can be outlined.
Synthesis of 2,6-Dichlorobenzaldehyde using a Co-Mo-Br Catalyst System
This protocol is adapted from a continuous flow process described in patent literature for the oxidation of 2,6-dichlorotoluene.
Materials:
-
2,6-Dichlorotoluene
-
Cobalt Acetate
-
Sodium Bromide
-
Hydrogen Peroxide (30% solution)
-
Acetic Acid (glacial)
-
Dichloromethane (for quenching)
Procedure:
-
A solution of 2,6-dichlorotoluene and cobalt acetate in acetic acid is prepared. The molar ratio of cobalt acetate to 2,6-dichlorotoluene is typically in the range of 0.01:1 to 0.015:1.
-
A separate solution of sodium bromide in a mixture of hydrogen peroxide and acetic acid is prepared. The molar ratio of sodium bromide to 2,6-dichlorotoluene is also in the range of 0.01:1 to 0.015:1, and the molar ratio of hydrogen peroxide to 2,6-dichlorotoluene is between 2:1 and 3:1.
-
The two solutions are continuously pumped into a microchannel reactor.
-
The reaction temperature is maintained between 60°C and 90°C.
-
The residence time in the reactor is controlled between 60 and 900 seconds.
-
The output from the reactor is cooled to 0°C and the reaction is quenched with dichloromethane.
-
The product, 2,6-dichlorobenzaldehyde, can then be isolated and purified using standard laboratory techniques. Further oxidation to this compound would be required.
Experimental Workflow and Logic
The logical workflow for comparing the performance of different catalysts for the synthesis of this compound is a systematic process involving catalyst selection, reaction execution under controlled conditions, and thorough analysis of the results.
This diagram illustrates the logical progression from selecting potential catalysts to setting up and running the oxidation reactions, followed by a comprehensive analysis of the products and the catalyst itself to determine the most effective system. This systematic approach ensures a robust and reliable comparison of catalyst performance for the synthesis of this compound.
Comparative Guide to Alternative Precursors for the Synthesis of 2,6-Dichloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-dichloroterephthalic acid, a valuable building block in the preparation of advanced materials and pharmaceutical intermediates, can be approached from various precursors. This guide provides a comparative analysis of two primary synthetic routes, offering detailed experimental protocols and performance data to inform your research and development efforts.
Precursor Comparison
The selection of a precursor for the synthesis of this compound is a critical decision that can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the process. This comparison focuses on two promising starting materials: 2,6-dichloro-p-xylene and 2,6-lutidine.
| Precursor | Synthetic Strategy | Advantages | Disadvantages |
| 2,6-Dichloro-p-xylene | Direct oxidation of the methyl groups to carboxylic acids. | - Fewer synthetic steps. - Potentially higher atom economy. | - Harsh reaction conditions may be required. - Potential for side reactions and purification challenges. |
| 2,6-Lutidine | Oxidation of the methyl groups to carboxylic acids, followed by chlorination of the pyridine ring and subsequent aromatization. | - Milder oxidation conditions may be possible. - Well-established pyridine chemistry. | - Multi-step synthesis. - May involve hazardous reagents for chlorination and aromatization. |
Experimental Protocols and Data
Method 1: Oxidation of 2,6-Dichloro-p-xylene
This method details the direct oxidation of 2,6-dichloro-p-xylene to this compound. The protocol is analogous to the well-established synthesis of 2,5-dichloroterephthalic acid from its corresponding xylene isomer.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-p-xylene (1 equivalent) and an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
-
Oxidation: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using KMnO₄, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dicarboxylic acid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Purity | >98% (after recrystallization) |
| Reaction Time | 8-12 hours |
| Reaction Temperature | 100-110 °C |
Note: The expected quantitative data is based on analogous syntheses and may vary depending on the specific reaction conditions and scale.
Method 2: Synthesis from 2,6-Lutidine
This synthetic route involves the initial oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid, followed by subsequent chlorination and aromatization steps.
Experimental Protocol:
-
Oxidation of 2,6-Lutidine:
-
In a reaction vessel, dissolve 2,6-lutidine in an appropriate solvent (e.g., water or a buffered aqueous solution).
-
Add a suitable oxidizing agent, such as potassium permanganate or selenium dioxide, portion-wise while monitoring the reaction temperature.
-
After the oxidation is complete, the reaction mixture is worked up to isolate pyridine-2,6-dicarboxylic acid. This typically involves filtration of inorganic byproducts and acidification to precipitate the product.
-
-
Chlorination and Aromatization (Illustrative Pathway):
-
The pyridine-2,6-dicarboxylic acid is then subjected to a chlorination reaction. This can be a complex transformation and may involve multiple steps and specialized reagents to achieve the desired dichlorination pattern on the aromatic ring.
-
Following chlorination, a final aromatization step would be necessary to yield this compound. The specific conditions for these latter steps are highly dependent on the chosen synthetic strategy and are beyond the scope of this general protocol.
-
Quantitative Data (Oxidation Step):
| Parameter | Value |
| Yield (Pyridine-2,6-dicarboxylic acid) | 85-95% |
| Purity | >99% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 80-100 °C |
Visualizing the Synthetic Pathways
To aid in the understanding of the synthetic logic, the following diagrams, generated using the DOT language, illustrate the core transformations.
Caption: Synthetic route from 2,6-dichloro-p-xylene.
Caption: Initial oxidation step in the synthesis from 2,6-lutidine.
A Comparative Spectroscopic Analysis of 2,6-Dichloroterephthalic Acid and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2,6-Dichloroterephthalic acid and its isomers: 2,3-, 2,5-, and 3,4-Dichloroterephthalic acid. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural isomers of dichloroterephthalic acid, while sharing the same molecular formula (C₈H₄Cl₂O₄) and weight (235.02 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns of the chlorine atoms on the benzene ring. These differences are crucial for their unambiguous identification and characterization in various research and development applications, including drug discovery and materials science. This guide presents a side-by-side comparison of the available spectroscopic data for these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectral Data
| Isomer | Chemical Shift (δ) of Aromatic Protons (ppm) | Multiplicity |
| This compound | ~7.8 | Singlet |
| 2,3-Dichloroterephthalic acid | ~7.9 (H-5), ~7.7 (H-6) | Doublet, Doublet |
| 2,5-Dichloroterephthalic acid | ~7.9 | Singlet |
| 3,4-Dichloroterephthalic acid | ~8.2 (H-2), ~7.9 (H-5), ~7.6 (H-6) | Singlet, Doublet, Doublet |
Note: Predicted chemical shifts are based on structure-property relationships and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Isomer | Chemical Shift (δ) of Carboxylic Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |
| This compound | ~165 | ~135 (C-1, C-4), ~133 (C-2, C-6), ~130 (C-3, C-5) |
| 2,3-Dichloroterephthalic acid | ~166, ~167 | ~136 (C-1), ~134 (C-4), ~133 (C-2, C-3), ~131 (C-5), ~129 (C-6) |
| 2,5-Dichloroterephthalic acid | ~165 | ~136 (C-1, C-4), ~134 (C-2, C-5), ~132 (C-3, C-6) |
| 3,4-Dichloroterephthalic acid | ~166, ~167 | ~137 (C-4), ~135 (C-1), ~133 (C-3), ~132 (C-2), ~131 (C-5), ~130 (C-6) |
Note: Predicted chemical shifts are based on structure-property relationships and may vary slightly depending on the solvent and experimental conditions.
Table 3: FTIR Spectral Data (Key Vibrational Bands)
| Isomer | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1700 | ~800-850 |
| 2,3-Dichloroterephthalic acid | 2500-3300 (broad) | ~1710 | ~820-870 |
| 2,5-Dichloroterephthalic acid | 2500-3300 (broad) | ~1705 | ~810-860 |
| 3,4-Dichloroterephthalic acid | 2500-3300 (broad) | ~1715 | ~830-880 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 234, 236, 238 | 217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺) |
| 2,3-Dichloroterephthalic acid | 234, 236, 238 | 217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺) |
| 2,5-Dichloroterephthalic acid | 234, 236, 238 | 217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺) |
| 3,4-Dichloroterephthalic acid | 234, 236, 238 | 217, 219 ([M-OH]⁺), 191, 193 ([M-COOH]⁺) |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately 9:6:1 ratio for M⁺, M+2, M+4).
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dichloroterephthalic acid isomer was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment was used. Key parameters included a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) were averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence was used to obtain singlets for each carbon atom. A larger number of scans (typically 1024 or more) were required due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the ATR crystal (e.g., diamond or zinc selenide) and firm contact was ensured using a pressure clamp.
-
Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) for more volatile derivatives.
-
Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Isomeric Relationships
The structural differences between the dichloroterephthalic acid isomers can be visualized to better understand the basis for their distinct spectroscopic properties.
The Impact of Chlorine Substitution on Polymer Properties: A Comparative Guide
The introduction of chlorine into a polymer's molecular structure is a significant modification that can dramatically alter its physical and chemical properties. This guide provides a comparative analysis of the effects of chlorine substitution on two widely used polymers: Polyethylene (PE) and Polyvinyl Chloride (PVC). By examining key performance indicators and the underlying chemical mechanisms, researchers, scientists, and drug development professionals can gain a deeper understanding of how chlorination can be leveraged to tailor polymer characteristics for specific applications.
Polyethylene (PE) vs. Chlorinated Polyethylene (CPE)
Chlorinated Polyethylene (CPE) is produced by the chlorination of high-density polyethylene (HDPE), where hydrogen atoms are substituted with chlorine atoms.[1] This modification transforms the crystalline structure of PE into a softer, more rubbery material. The degree of chlorination is a critical factor, significantly influencing the final properties of the polymer.[1][2]
Comparative Performance Data
The following table summarizes the key differences in the properties of PE and CPE.
| Property | Polyethylene (PE) | Chlorinated Polyethylene (CPE) | Key Improvements with Chlorination |
| Durability | Less durable, prone to tearing under stress.[3] | More robust and durable.[3] | Enhanced toughness and resistance to physical stress. |
| Chemical Resistance | Limited resistance to oils, greases, and chemicals.[3] | Excellent resistance to oils, greases, and chemicals.[1][3] | Increased stability in chemically aggressive environments. |
| Low-Temperature Performance | Becomes brittle at low temperatures.[3] | Retains flexibility and strength in cold conditions.[3][4] | Improved performance in a wider temperature range. |
| Flame Retardancy | Flammable.[3] | Improved flame retardant properties.[1][2][3] | Reduced flammability and enhanced safety. |
| Weather & Ozone Resistance | Susceptible to degradation. | Excellent resistance to weathering and ozone.[5] | Increased lifespan in outdoor applications. |
Influence of Chlorine Content on CPE Properties
The properties of CPE can be tailored by controlling the chlorine content[1][2][4]:
-
<15% Chlorine: The material behaves like a plastic.[1]
-
16-24% Chlorine: Exhibits thermoplastic-elastomer characteristics.[1]
-
25-48% Chlorine: Functions as a rubber-like elastomer.[1]
Increasing the chlorine content generally enhances oil resistance, air impermeability, and flame retardancy.[1][2] Conversely, decreasing the chlorine content improves cold resistance and flexibility.[1]
Polyvinyl Chloride (PVC) vs. Chlorinated Polyvinyl Chloride (CPVC)
Chlorinated Polyvinyl Chloride (CPVC) is produced by the post-chlorination of PVC resin. This process increases the chlorine content from approximately 56.7% to a range of 63-69%.[6] This additional chlorination leads to significant improvements in thermal and chemical resistance.
Comparative Performance Data
| Property | Polyvinyl Chloride (PVC) | Chlorinated Polyvinyl Chloride (CPVC) | Key Improvements with Chlorination |
| Thermal Stability | Lower thermal stability, degradation starts around 170°C.[7] | Higher thermal stability and improved thermal properties.[6][8] | Increased service temperature and processing window. |
| Maximum Operating Temperature | Approximately 82°C.[7] | Up to 110°C, with a long-term operating temperature of 95°C.[6] | Suitable for high-temperature applications. |
| Chemical Resistance | Good chemical resistance at room temperature. | Excellent chemical resistance, even at elevated temperatures.[6] | Broader range of applications in corrosive environments. |
| Flame Retardancy | Inherently flame retardant. | Excellent flame retardancy with a limiting oxygen index (LOI) of 60.[6] | Enhanced fire safety characteristics. |
Mechanisms of Action
Thermal Degradation
The thermal degradation of both PVC and CPVC primarily proceeds through a two-stage mechanism: dehydrochlorination followed by the formation of aromatic hydrocarbons through cyclization of the resulting polyene structures.[8][9] However, CPVC exhibits greater thermal stability due to the presence of -CHCl-CHCl- units, which are more stable than the repeating units in PVC.[8]
Flame Retardancy
Chlorinated polymers exhibit flame retardancy primarily through a gas-phase mechanism. When exposed to heat, the polymer decomposes and releases chlorine radicals (Cl•). These radicals interfere with the combustion chain reaction in the flame, particularly by reacting with highly reactive hydrogen (H•) and hydroxyl (•OH) radicals, thus quenching the flame.[10][11]
Experimental Protocols
The data presented in this guide is typically obtained through a suite of standardized polymer characterization techniques. Below are brief descriptions of the methodologies for key experiments.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]
-
Protocol: A small sample of the polymer is placed in a TGA furnace. The temperature is increased at a constant rate (e.g., 10, 20, 30 K/min) under a nitrogen atmosphere.[8] The mass loss is recorded, and the derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum degradation rates.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[12][13] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol: A small, weighed sample is sealed in an aluminum pan and placed in the DSC cell alongside an empty reference pan. The sample is heated and cooled at a controlled rate while the difference in heat flow between the sample and reference is measured.
-
Mechanical Testing
-
Tensile Testing: This test measures the force required to elongate a specimen to the point of failure.[14] It provides data on tensile strength, elongation at break, and Young's modulus.
-
Protocol: A dog-bone-shaped specimen of the polymer is clamped into the grips of a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The force and displacement are recorded throughout the test.
-
Flammability Testing
-
Limiting Oxygen Index (LOI): LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
-
Protocol: A vertically oriented specimen is ignited at its upper end in a controlled atmosphere of oxygen and nitrogen. The oxygen concentration is adjusted until the specimen just supports combustion.
-
The following diagram illustrates a general workflow for polymer characterization.
References
- 1. atmanpolymer.com [atmanpolymer.com]
- 2. viachemical.com [viachemical.com]
- 3. What is the Difference Between PE and CPE Material? - Knowledge [hbwanli.com]
- 4. youtube.com [youtube.com]
- 5. aensiweb.com [aensiweb.com]
- 6. The difference between chlorinated polyethylene and chlorinated polyvinyl chloride - Panjin Rester Chemical Industry Co.,Ltd [resterchina.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. measurlabs.com [measurlabs.com]
- 14. pharmiweb.com [pharmiweb.com]
Cross-Validation of Analytical Methods for Purity Assessment of 2,6-Dichloroterephthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2,6-Dichloroterephthalic acid, a crucial building block in various synthetic pathways. Cross-validation of analytical results using orthogonal methods is essential for robust and reliable data.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Capillary Electrophoresis (CE), presenting comparative data and visual workflows to guide researchers in selecting and implementing the most suitable techniques for their needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).[2][3] A summary of the performance characteristics of HPLC, GC, and CE for the analysis of this compound is presented below.
Table 1: Comparison of Analytical Method Performance for this compound Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for routine purity and impurity analysis. | Suitable for volatile and thermally stable compounds. Requires derivatization for non-volatile acids. | Well-suited for charged species and provides high separation efficiency for isomers. |
| Sample Throughput | Moderate to High | Moderate | High |
| Resolution | Very Good | Excellent | Excellent |
| Sensitivity (Typical Detector) | Good (UV) | Very Good (FID) | Good (UV) |
| Selectivity | High | High | Very High |
| Major Advantages | Robust, versatile, and widely available. | High resolution and sensitivity. | Minimal sample and solvent consumption, high efficiency. |
| Major Disadvantages | Larger solvent consumption. | Derivatization adds complexity and potential for error. | Can be sensitive to matrix effects. |
| Typical Impurities Detected | Non-volatile impurities, isomers, and related aromatic acids. | Volatile impurities and by-products after derivatization. | Isomeric impurities and other charged species. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally related compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for the analysis of aromatic carboxylic acids.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method with Silylation Derivatization
Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid groups into more volatile silyl esters.[4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Derivatization Protocol:
-
Accurately weigh approximately 10 mg of the sample into a reaction vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C (Split mode, 20:1).
-
Detector Temperature: 300°C.
-
-
Injection Volume: 1 µL.
Capillary Electrophoresis (CE) Method
CE offers high separation efficiency, making it particularly useful for resolving closely related isomers.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).
-
Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer, pH 9.2.
-
Voltage: 25 kV.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL. Sonicate briefly to ensure complete dissolution and filter through a 0.22 µm syringe filter.
Mandatory Visualizations
Caption: Workflow for Cross-Validation of this compound Purity.
Caption: Relationship between Primary and Orthogonal Analytical Methods.
References
The Isomer Effect: How Linker Geometry Dictates Metal-Organic Framework Properties
A comparative guide for researchers, scientists, and drug development professionals on the critical role of isomeric linkers in tailoring the form and function of Metal-Organic Frameworks (MOFs).
The arrangement of atoms in a molecule, or isomerism, plays a pivotal role in the world of materials science, and nowhere is this more evident than in the burgeoning field of Metal-Organic Frameworks (MOFs). The seemingly subtle shift in the position of a functional group on an organic linker molecule can dramatically alter the resulting three-dimensional structure of a MOF, leading to profound differences in its properties. This guide provides an objective comparison of how linker isomerism impacts the porosity, stability, and catalytic activity of MOFs, supported by experimental data and detailed methodologies.
The tunability of MOFs at the molecular level by varying the organic linker is a powerful strategy for designing materials with tailored properties for specific applications, including gas storage, separations, catalysis, and drug delivery.[1] The geometry of the organic linkers, dictated by the substitution pattern of their coordinating groups, directly influences the topology and porosity of the resulting framework.
Positional Isomerism: A Tale of Three Linkers
Functional Group Isomerism: The Case of UiO-66
A well-documented example of the isomeric effect can be found in the UiO-66 family of MOFs. UiO-66 is composed of Zr₆O₄(OH)₄ clusters interconnected by 1,4-benzenedicarboxylate (terephthalate) linkers, and is known for its exceptional thermal and chemical stability. By introducing different functional groups onto this linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[1]
The following data summarizes the key quantitative properties of UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups.
Comparative Data of Isomeric UiO-66 MOFs
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35 |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Data sourced from BenchChem.[1]
The data clearly indicates that the introduction of different functional groups, isomers of the basic linker, significantly influences the CO₂ adsorption capacity of the UiO-66 framework. The amino-functionalized version, UiO-66-NH₂, exhibits the highest CO₂ uptake, likely due to the increased affinity of the amine groups for CO₂.
Experimental Protocols
The synthesis and characterization of these UiO-66 materials generally follow established solvothermal methods.
General Synthesis of UiO-66 Series
A mixture of a zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF).[1] The molar ratio of metal to linker is crucial and is generally maintained at 1:1.[1] The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1] After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with DMF and ethanol to remove unreacted precursors, and finally dried under vacuum.[1]
Characterization Methods
-
Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized UiO-66 materials are compared with the simulated pattern of the parent UiO-66 to ensure the framework topology is retained.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[1] Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.[1]
-
Gas Adsorption Measurements: The CO₂ adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer. The measurements are performed at a specific temperature (e.g., 273 K or 298 K) and pressure.[1]
Visualizing the Isomeric Effect
The logical relationship between linker isomerism and the resulting MOF properties can be visualized as a workflow.
Caption: Workflow illustrating the synthesis and characterization of isomeric MOFs and their resulting properties.
Logical Pathway from Isomer to Function
The following diagram illustrates the logical progression from the choice of linker isomer to the final application-specific function of the MOF.
Caption: The influence of linker isomer choice on the final application of the Metal-Organic Framework.
Conclusion
The isomeric effect is a powerful tool in the rational design of Metal-Organic Frameworks. By carefully selecting the isomeric form of the organic linker, researchers can exert significant control over the final structure and properties of the MOF. The case of the UiO-66 family clearly demonstrates that subtle changes in the linker's functional groups can lead to significant improvements in properties like CO₂ adsorption. This level of control is crucial for the development of advanced materials for a wide range of applications, from capturing greenhouse gases to targeted drug delivery. Future research focusing on systematic comparative studies of positional isomers will further enhance our understanding and ability to design MOFs with precisely tailored functionalities.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloroterephthalic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,6-Dichloroterephthalic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Handling: Avoid creating dust when handling the solid material. Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2][3]
II. Quantitative Safety Data
The following table summarizes key quantitative data for this compound, critical for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₄ | [4][5] |
| Molecular Weight | 235.02 g/mol | [4][5] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338 | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and complies with institutional and regulatory standards.
Experimental Protocol for Neutralization and Disposal:
-
Select a Suitable Container: Choose a chemical-resistant container (e.g., high-density polyethylene) that is compatible with acidic and halogenated organic waste.[6][7] The container should be clearly labeled as "Hazardous Waste: this compound".
-
Prepare for Neutralization: In a designated chemical fume hood, prepare a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate in water.
-
Dissolution of the Acid: Slowly and with constant stirring, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., ethanol), if necessary, to facilitate the reaction.
-
Neutralization: Carefully add the dilute basic solution to the dissolved this compound. Control the rate of addition to manage any effervescence that may occur.
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.[8]
-
Final Disposal: Once neutralized, the resulting solution should be collected in the labeled hazardous waste container. Do not dispose of this solution down the drain unless permitted by local regulations for neutralized, halogenated organic compounds. Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures, which will likely involve incineration through a licensed waste disposal contractor.[2]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nipissingu.ca [nipissingu.ca]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 2,6-Dichloroterephthalic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloroterephthalic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other chlorinated and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Emergency safety showers and eyewash stations should be readily accessible.[2][4]
First Aid Measures
| Scenario | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes.[2][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[2][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[6][7] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][6] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities, consider additional protective clothing.[3] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[6][8][9] All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Ensure a calibrated and certified chemical fume hood is operational for all manipulations of the solid compound.[3]
-
Handling: Avoid creating dust.[5] Use only in a well-ventilated area.[4] Do not eat, drink, or smoke when handling.[5][10] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Spills: In case of a spill, evacuate the area.[5] Wear appropriate PPE.[5] For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust.[5]
Disposal Plan:
-
Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of with household garbage or allow it to reach drains or sewer systems.[3][5]
-
Container Disposal: Dispose of empty containers as unused product.[5]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. fishersci.com [fishersci.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
